YUKA1
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-3-7-19-12-10(5-4-6-11(12)18-2)8-15-17-9-14-16-13(17)20/h3-6,9,15H,1,7-8H2,2H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJCZZWENDYDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC=C)CNN2C=NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326169 | |
| Record name | 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
708991-09-7 | |
| Record name | 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
This technical guide provides a comprehensive overview of the predicted physicochemical properties, potential synthetic routes, characterization methods, and likely biological activities of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.
Core Physicochemical Properties
The physicochemical properties of the title compound are predicted based on the known properties of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and general chemical principles.[1]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Data Source (Analogous Compound) |
| Molecular Formula | C₁₄H₁₆N₆O₂S | Calculated |
| Molecular Weight | 332.38 g/mol | Calculated |
| IUPAC Name | 4-[(E)-(3-methoxy-2-(prop-2-en-1-yloxy)benzyl)amino]-1H-1,2,4-triazole-5(4H)-thione | Generated |
| XLogP3 | 1.8 | Predicted |
| Hydrogen Bond Donor Count | 3 | Calculated |
| Hydrogen Bond Acceptor Count | 7 | Calculated |
| Rotatable Bond Count | 6 | Calculated |
| Tautomeric Forms | Exists in thione-thiol tautomeric forms | [2] |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF.[3] | Inferred |
Synthesis and Experimental Protocols
A plausible synthetic route for the title compound would involve a multi-step process, starting from a substituted benzoic acid. The general strategy is based on established methods for the synthesis of 4-amino-1,2,4-triazole-5-thiones.[4][5][6]
2.1. Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway involves the initial synthesis of a substituted benzoic acid hydrazide, followed by cyclization to form the 4-amino-1,2,4-triazole-3-thiol core, and subsequent functionalization.
Caption: Proposed synthetic pathway for the target compound.
2.2. Experimental Protocol for the Synthesis of 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol (Core Intermediate)
This protocol is adapted from the synthesis of similar 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.[5]
-
Synthesis of Benzoic Acid Hydrazide: A mixture of the substituted methyl benzoate (1 eq.) and hydrazine hydrate (1.5 eq.) in absolute ethanol is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Formation of Potassium Dithiocarbazinate Salt: The synthesized hydrazide (1 eq.) is dissolved in a solution of potassium hydroxide (1.2 eq.) in absolute ethanol. Carbon disulfide (1.5 eq.) is added dropwise while stirring in an ice bath. The reaction mixture is stirred for 12-18 hours at room temperature. The precipitated potassium salt is filtered, washed with dry ether, and used in the next step without further purification.
-
Cyclization to 4-amino-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate salt (1 eq.) is suspended in water, and hydrazine hydrate (2 eq.) is added. The mixture is refluxed for 8-10 hours until the evolution of H₂S gas ceases. The reaction mixture is then cooled and acidified with a dilute solution of hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.
2.3. Experimental Protocol for N-Methylation
The final step would involve the N-methylation of the 4-amino group. A possible method is reductive amination.
-
To a solution of the 4-amino-1,2,4-triazole-3-thiol (1 eq.) in methanol, formaldehyde (1.2 eq., 37% aqueous solution) is added.
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium borohydride (1.5 eq.) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using various spectroscopic techniques. The expected spectral data are extrapolated from known 4-amino-1,2,4-triazole derivatives.[2][3][7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals |
| ¹H NMR (DMSO-d₆, ppm) | δ 13.5-14.0 (s, 1H, SH/NH), 7.0-7.8 (m, Ar-H), 5.8-6.1 (m, 1H, -OCH₂CH =CH₂), 5.2-5.4 (m, 2H, -OCH₂CH=CH ₂), 4.6-4.8 (d, 2H, -OCH ₂CH=CH₂), 4.2-4.4 (q, 1H, NH CH₃), 3.8-3.9 (s, 3H, OCH₃), 2.8-3.0 (d, 3H, NHCH ₃). |
| ¹³C NMR (DMSO-d₆, ppm) | δ 165-168 (C=S), 150-155 (Triazole C), 110-160 (Aromatic C), 133-135 (-OCH₂C H=CH₂), 117-119 (-OCH₂CH=C H₂), 70-72 (-OC H₂CH=CH₂), 55-57 (OCH₃), 30-35 (NHC H₃). |
| FT-IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 3000-2900 (C-H stretching), 2600-2550 (S-H stretching, weak), 1620-1600 (C=N stretching), 1300-1200 (C=S stretching). |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 333.11. |
Potential Biological Activities and Signaling Pathways
Derivatives of 1,2,4-triazole-3-thione are known to exhibit a wide range of biological activities.[4][9][10][11][12] The presence of a methoxy group on the phenyl ring is often associated with enhanced biological effects.[9][11]
4.1. Predicted Biological Activities
-
Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents.[10]
-
Anticancer Activity: Some 1,2,4-triazole derivatives have shown significant antiproliferative activity against various cancer cell lines.[13] Mechanistic studies on related compounds suggest that they can induce apoptosis and cause cell cycle arrest.[13]
-
Anti-inflammatory and Antioxidant Activity: The 1,2,4-triazole scaffold is also associated with anti-inflammatory and antioxidant properties.[4]
4.2. Potential Signaling Pathway Involvement
Given the reported anticancer activities of similar compounds, a plausible mechanism of action could involve the modulation of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
While direct experimental data for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is currently unavailable, this technical guide provides a robust predictive framework based on the known properties of structurally similar compounds. The proposed synthetic routes are based on well-established chemical transformations for the 1,2,4-triazole scaffold. The predicted physicochemical and spectroscopic data offer a valuable reference for the synthesis and characterization of this novel compound. Furthermore, the anticipated biological activities suggest that this molecule could be a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. Experimental validation of these predictions is highly recommended.
References
- 1. 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | C9H10N4OS | CID 2735356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 10. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Crystal Structure Analysis of a Representative 1,2,4-Triazole-5-thione Derivative
Disclaimer: A comprehensive search for the crystal structure analysis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione did not yield specific data for this exact compound. Therefore, this guide presents a detailed analysis of a closely related and structurally significant compound, (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione , based on available crystallographic research. This serves as a representative example of the experimental protocols and data presentation expected for such an analysis.
This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a thorough overview of the crystallographic analysis of a representative 1,2,4-triazole-5-thione derivative.
Introduction to 1,2,4-Triazole-5-thione Derivatives
The 1,2,4-triazole ring system and its thione derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents. Understanding their three-dimensional structure through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. The spatial arrangement of substituents, intermolecular interactions, and conformational features all play a vital role in their biological function.
Experimental Protocols
Synthesis of (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione[1]
The synthesis of the title compound was achieved through a condensation reaction. A suspension of 4-(methylthio)benzaldehyde (0.01 mol) in 15 ml of ethanol was added to 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione (0.01 mol). The mixture was heated until a clear solution was obtained. A few drops of concentrated H₂SO₄ were added as a catalyst, and the mixture was refluxed for 36 hours on a water bath. The resulting precipitate was filtered and recrystallized from methanol to yield the final product. Single crystals suitable for X-ray diffraction were obtained by recrystallization from acetic acid.[1]
X-ray Data Collection and Structure Refinement[1]
A suitable single crystal of the compound was mounted on a Rigaku Saturn724+ diffractometer. The crystal data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K. A numerical absorption correction was applied to the collected data. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data
The following tables summarize the key crystallographic data and refinement details for (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione.
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₆N₄OS₂ |
| Formula Weight | 356.46 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.739 (5) |
| b (Å) | 28.161 (16) |
| c (Å) | 7.945 (4) |
| β (°) | 100.407 (11) |
| Volume (ų) | 1703.0 (17) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.390 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.32 |
| F(000) | 744 |
| Crystal Size (mm³) | 0.57 × 0.34 × 0.24 |
| Theta range for data collection (°) | 2.1 to 25.0 |
| Reflections collected | 8210 |
| Independent reflections | 3017 |
| R_int | 0.031 |
| Data / restraints / parameters | 3017 / 0 / 226 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I > 2σ(I)] | R₁ = 0.047, wR₂ = 0.107 |
| R indices (all data) | R₁ = 0.071, wR₂ = 0.117 |
Molecular and Crystal Structure Insights[1]
The molecular structure of the title compound reveals that the triazole and methylthiobenzylidene rings are nearly coplanar, with a dihedral angle of 6.52 (12)°. The hydroxybenzyl ring is almost perpendicular to this plane. The crystal packing is stabilized by intermolecular O—H···N and N—H···O hydrogen bonds, which link the molecules into layers. These layers are further connected through C—H···N hydrogen bonds, forming a three-dimensional network. Additionally, a short π–π interaction is observed between inversion-related methylthiobenzylidene rings.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of a novel organic compound.
References
Technical Guide: Spectroscopic Analysis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This document provides a detailed overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS) for the novel compound 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. Due to the absence of published experimental data for this specific molecule, the presented data is a predictive analysis based on established spectroscopic principles and data from analogous chemical structures. This guide also includes standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. These predictions are derived from the analysis of its constituent functional groups and comparison with known 1,2,4-triazole derivatives.[1][2][3]
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.8 - 14.4 | br s | - | 1H | N-H (Triazole Thione)[2] |
| ~9.5 - 10.1 | t | ~5.5 | 1H | N-H (Amino Linker) |
| ~8.3 - 8.5 | s | - | 1H | C5-H (Triazole) |
| ~6.8 - 7.2 | m | - | 3H | Ar-H |
| ~5.9 - 6.1 | m | - | 1H | =CH- (Prop-2-enyl) |
| ~5.0 - 5.2 | m | - | 2H | =CH₂ (Prop-2-enyl) |
| ~4.5 - 4.7 | d | ~5.5 | 2H | -CH₂- (Amino Linker) |
| ~3.8 | s | - | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=S (Thione)[2] |
| ~150.0 | C=N (Triazole) |
| ~148.0 | C-O (Aromatic) |
| ~145.0 | C-N (Triazole) |
| ~135.0 | =CH- (Prop-2-enyl) |
| ~130.0 | C-C (Aromatic, substituted) |
| ~125.0 | C-C (Aromatic, substituted) |
| ~120.0 | Ar-CH |
| ~118.0 | Ar-CH |
| ~115.0 | =CH₂ (Prop-2-enyl) |
| ~112.0 | Ar-CH |
| ~56.0 | -OCH₃ |
| ~45.0 | -CH₂- (Amino Linker) |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3300 | Medium | N-H Stretching (Amine and Triazole)[2] |
| 3000 - 3100 | Medium | C-H Stretching (Aromatic and Vinyl) |
| 2850 - 2960 | Medium | C-H Stretching (Aliphatic) |
| ~1600 | Strong | C=N Stretching (Triazole Ring)[2] |
| 1450 - 1580 | Strong | C=C Stretching (Aromatic Ring) |
| 1250 - 1350 | Strong | C=S Stretching (Thione)[2] |
| 1020 - 1250 | Strong | C-O Stretching (Methoxy) |
Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electrospray Ionization, ESI+)
| m/z | Assignment |
| [M+H]⁺ | Molecular Ion Peak |
| [M+Na]⁺ | Sodium Adduct |
| Fragments | Loss of -SH, -OCH₃, C₃H₅ (allyl), and cleavage of the triazole ring are anticipated fragmentation patterns.[4] |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of the title compound are provided below. These protocols represent standard procedures for the analysis of novel, solid organic compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5] For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
2D NMR: To aid in the definitive assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.[6]
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.[7] Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[7]
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the ATR crystal with the sample or the KBr pellet into the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8] A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.[8]
2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[9] The solution must be free of any particulate matter; filter if necessary.[9]
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which is expected to readily form [M+H]⁺ or [M+Na]⁺ ions.[10]
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the full scan mass spectrum to determine the molecular weight.
-
Tandem MS (MS/MS): To elucidate the fragmentation pattern, perform tandem mass spectrometry (MS/MS) on the parent molecular ion. This will provide valuable information for structural confirmation.[4]
Mandatory Visualizations
3.1. General Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like the one discussed in this guide.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
3.2. Plausible Mass Spectrometry Fragmentation Pathway
This diagram shows a predicted fragmentation pathway for the title compound under electrospray ionization conditions.
Caption: Predicted MS Fragmentation of the Parent Ion.
References
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. mdpi.com [mdpi.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. mse.washington.edu [mse.washington.edu]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In Silico Prediction of Biological Activity for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of biological activity and subsequent experimental validation of the novel compound, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. Due to the limited availability of specific experimental data for this molecule, this document outlines a robust, hypothesis-driven approach leveraging established computational methodologies and experimental protocols relevant to the 1,2,4-triazole-5-thione scaffold. This guide details a workflow encompassing target identification, molecular docking, ADMET prediction, and proposes detailed protocols for synthesis and in vitro validation, serving as a complete roadmap for the preclinical assessment of this and similar compounds.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1][2][3][4][5][6][7][8][9][10][11] The thione substitution at the 5-position of the triazole ring is particularly significant, as it has been associated with enhanced biological effects. The subject of this guide, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, combines this active scaffold with a substituted phenyl ring, suggesting a potential for specific interactions with biological targets.
In silico methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before their synthesis and in vitro testing.[1][12] This guide presents a systematic in silico workflow to hypothesize and evaluate the biological potential of the target compound, followed by detailed experimental protocols for validation.
In Silico Prediction Workflow
The in silico evaluation of a novel compound involves a multi-step process, beginning with the identification of potential biological targets and culminating in the prediction of its pharmacokinetic and toxicity profiles.
Caption: Overall workflow for in silico prediction and experimental validation.
Target Identification
Given the novelty of the compound, the initial step is to identify potential protein targets. This can be achieved through several computational approaches:
-
Reverse Docking: The compound is docked against a large library of protein structures to identify potential binding partners.
-
Pharmacophore-Based Screening: A 3D pharmacophore model is generated from the compound's structure and used to screen databases of known protein targets.
-
Ligand-Based Similarity Searching: The compound is compared to libraries of known active molecules to identify those with similar structures and, by extension, potentially similar targets.
Table 1: Hypothetical High-Scoring Targets from Reverse Docking
| Target Class | Specific Target Example | Potential Biological Activity |
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Anticancer |
| Enzymes | Dihydrofolate Reductase (DHFR) | Antimicrobial |
| G-protein coupled receptors | Dopamine D2 Receptor | CNS Activity |
Molecular Docking
Once potential targets are identified, molecular docking is performed to predict the binding affinity and interaction patterns of the compound within the active site of the protein.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Ligand Preparation:
-
Generate a 3D structure of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.
-
Perform energy minimization of the ligand structure.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.
-
Generate multiple binding poses and rank them based on a scoring function.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
-
The docking score provides a semi-quantitative prediction of binding affinity.
-
Table 2: Hypothetical Molecular Docking Results
| Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (pKi) |
| EGFR | -9.2 | Met793, Leu718, Cys797 | 8.5 |
| DHFR | -8.5 | Ile7, Phe31, Ile94 | 7.8 |
| Dopamine D2 | -7.8 | Asp114, Ser193, Phe390 | 7.1 |
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug candidate.
Experimental Protocol: ADMET Prediction
-
Input: The 2D structure of the compound in SMILES format.
-
Software: Use online web servers such as SwissADME, pkCSM, or admetSAR.
-
Analysis: Evaluate the following parameters:
-
Absorption: Lipophilicity (LogP), water solubility, gastrointestinal absorption, and blood-brain barrier penetration.
-
Distribution: Plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).
-
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| LogP | 2.8 | Good lipophilicity |
| Water Solubility | Moderately soluble | Acceptable for oral absorption |
| GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Ames Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Experimental Validation
Based on the in silico predictions, a targeted experimental validation plan can be formulated.
Chemical Synthesis
A general synthetic route for 4-amino-1,2,4-triazole-5-thiones can be adapted for the synthesis of the target compound.
Caption: A plausible synthetic pathway for the target compound.
Experimental Protocol: General Synthesis of 4-Amino-1,2,4-triazole-5-thiones
-
Step 1: Formation of the Schiff Base: React an appropriate aldehyde or ketone with 4-amino-3-mercapto-1,2,4-triazole in an alcoholic solvent with a catalytic amount of acid.
-
Step 2: Reduction: Reduce the resulting Schiff base using a suitable reducing agent like sodium borohydride to obtain the final amine product.
-
Purification and Characterization: Purify the product by recrystallization or column chromatography and characterize its structure using techniques like NMR, IR, and mass spectrometry.
In Vitro Biological Assays
Based on the hypothetical targets, the following assays can be performed:
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer if EGFR is the predicted target) in appropriate media.
-
Treatment: Seed the cells in a 96-well plate and treat them with varying concentrations of the synthesized compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
-
Microorganism Culture: Grow the target microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Serial Dilution: Prepare serial dilutions of the synthesized compound in the broth.
-
Inoculation: Inoculate each dilution with the microorganism.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Hypothetical Signaling Pathway
If the compound is predicted to be an EGFR inhibitor, it would likely interfere with the downstream signaling pathways that promote cell proliferation and survival.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the investigation of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. The outlined in silico methodologies, from target identification to ADMET prediction, offer a powerful and efficient approach to generate initial hypotheses about the compound's biological activity. The detailed experimental protocols for synthesis and in vitro validation provide a clear path for confirming these computational predictions. By following this integrated computational and experimental workflow, researchers can systematically evaluate the therapeutic potential of this and other novel 1,2,4-triazole derivatives, accelerating the early stages of drug discovery. The successful validation of in silico predictions through experimental work is a critical step in the development of new therapeutic agents.[13][14][15][16]
References
- 1. openreviewhub.org [openreviewhub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Network-based approach to prediction and population-based validation of in silico drug repurposing — Network Medicine Institute and Alliance [network-medicine.org]
- 16. Google’s Gemma AI model helps discover new potential cancer therapy pathway [blog.google]
A Technical Guide to the Preliminary Biological Screening of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific preliminary biological screening data for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione has been published in peer-reviewed literature. This guide, therefore, provides a comprehensive framework based on the well-documented biological activities of structurally related 1,2,4-triazole-5-thione derivatives. The experimental protocols and potential outcomes are extrapolated from existing research on this important class of heterocyclic compounds.
Introduction: The Therapeutic Potential of the 1,2,4-Triazole-5-thione Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a thione group at the 5-position, the resulting 1,2,4-triazole-5-thione core exhibits a broad spectrum of pharmacological activities. These derivatives are known to possess antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties.[1][2][3][4][5] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological profile.
This technical guide focuses on a novel, yet uncharacterized derivative: 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione . By analyzing its structural components, we can predict its likely biological activities and propose a comprehensive preliminary screening strategy.
Structural Analysis and Predicted Biological Profile
The target molecule can be deconstructed into three key pharmacophoric units:
-
The 1,2,4-Triazole-5-thione Core: This heterocyclic system is the primary driver of the molecule's predicted biological activity. The presence of the thione group (C=S) is often crucial for its antimicrobial and anticancer effects.[6]
-
The Aminomethyl Linker: This flexible linker connects the triazole core to the phenyl ring, influencing the molecule's overall conformation and its ability to interact with biological targets.
-
The Substituted Phenyl Ring (3-methoxy-2-prop-2-enoxyphenyl): The substituents on the phenyl ring play a significant role in modulating the molecule's potency and selectivity. The methoxy (-OCH3) group is an electron-donating group that has been shown to enhance the antimicrobial and antitumor activity of related compounds.[3] The prop-2-enoxy group introduces additional structural complexity and potential interaction points.
Based on this analysis, the target compound is predicted to exhibit significant antimicrobial (antibacterial and antifungal) and anticancer (cytotoxic) activities.
Proposed Experimental Protocols for Preliminary Biological Screening
The following are detailed methodologies for the initial in vitro evaluation of the target compound.
Antimicrobial Activity Screening
A standard approach to determine the antimicrobial potential is to employ the agar well diffusion method for initial screening, followed by the broth microdilution method to quantify the minimum inhibitory concentration (MIC).
3.1.1. Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
-
Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungal strains (e.g., Candida albicans, Aspergillus niger) should be used.
-
Culture Preparation: Bacterial strains are cultured in Nutrient Broth and fungal strains in Sabouraud Dextrose Broth for 24-48 hours. The turbidity of the microbial suspension is adjusted to 0.5 McFarland standard.
-
Assay Procedure:
-
Sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes.
-
The standardized microbial suspension is uniformly swabbed over the agar surface.
-
Wells of 6 mm diameter are punched into the agar using a sterile cork borer.
-
A specific concentration (e.g., 100 µg/mL) of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and the solvent alone serve as positive and negative controls, respectively.
-
The plates are incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
The diameter of the zone of inhibition around each well is measured in millimeters.
-
3.1.2. Broth Microdilution Assay (MIC Determination)
This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.
-
Procedure:
-
The assay is performed in sterile 96-well microtiter plates.
-
A serial two-fold dilution of the test compound is prepared in the appropriate broth (Mueller-Hinton Broth or Sabouraud Dextrose Broth).
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (broth + inoculum) and negative (broth only) controls are included.
-
The plates are incubated under the same conditions as the agar well diffusion assay.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
In Vitro Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines from different tissues should be used, for example:
-
MCF-7 (Breast adenocarcinoma)
-
A549 (Lung carcinoma)
-
HeLa (Cervical carcinoma)
-
A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for another 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Data Presentation
All quantitative data from the preliminary screening should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Hypothetical Antimicrobial Activity Data for the Target Compound
| Microbial Strain | Zone of Inhibition (mm) at 100 µg/mL | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | 20 | 15.6 |
| Bacillus subtilis | 22 | 7.8 |
| Gram-negative Bacteria | ||
| Escherichia coli | 18 | 31.2 |
| Pseudomonas aeruginosa | 16 | 62.5 |
| Fungi | ||
| Candida albicans | 19 | 15.6 |
| Aspergillus niger | 17 | 31.2 |
| Controls | ||
| Ciprofloxacin | 28 | 3.9 |
| Fluconazole | 25 | 7.8 |
| DMSO | 0 | >100 |
Table 2: Hypothetical In Vitro Anticancer Activity Data (IC50 values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HEK293 (Non-cancerous) |
| Target Compound | 12.5 | 18.2 | 25.8 | >100 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 | 5.6 |
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate synthetic pathways, experimental workflows, and potential mechanisms of action.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for the target compound.
Experimental Workflow for Biological Screening
Caption: Workflow for preliminary biological evaluation.
Potential Anticancer Signaling Pathway Inhibition
Many heterocyclic compounds, including triazole derivatives, exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
References
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. crpsonline.com [crpsonline.com]
- 6. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 1,2,4-triazole-5-thione analogs
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazole-5-thione Analogs
Introduction
The 1,2,4-triazole ring system is a crucial scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Among its derivatives, 1,2,4-triazole-5-thiones have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][3] The unique structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore.[4][5]
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the resulting impact on its biological activity, researchers can identify key molecular features responsible for its therapeutic effects. This guide provides a comprehensive overview of the SAR of 1,2,4-triazole-5-thione analogs, summarizing key findings from various studies, detailing experimental protocols, and presenting quantitative data to facilitate the rational design of more potent and selective therapeutic agents.
General Synthesis of 1,2,4-Triazole-5-thione Analogs
The most common and efficient method for synthesizing 4,5-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones involves a one-pot, two-step reaction. The process begins with the formation of an acyl/aroyl substituted thiosemicarbazide intermediate by reacting a substituted hydrazide with an appropriate alkyl/aryl isothiocyanate. Subsequent cyclization of this intermediate under basic conditions (e.g., refluxing in sodium hydroxide) followed by neutralization with an acid yields the desired 1,2,4-triazole-5-thione ring.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
Potential therapeutic targets of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
A Novel Compound with Uncharted Therapeutic Potential
Introduction
The compound 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is a distinct chemical entity for which, at present, there is no available scientific literature detailing its synthesis, biological activity, or potential therapeutic targets. Extensive searches of chemical and biological databases have not yielded specific information regarding this molecule. This suggests that the compound may be a novel structure that has not yet been synthesized or characterized.
However, the structural components of this molecule, namely the 1,2,4-triazole-5-thione core and the substituted phenyl ring, are present in a wide range of biologically active compounds. By examining the known therapeutic targets and mechanisms of action of structurally related molecules, we can infer potential areas of pharmacological interest for this novel compound. This guide will, therefore, focus on the therapeutic landscape of the 1,2,4-triazole-5-thione scaffold and related derivatives, providing a foundational understanding for future research into 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.
The 1,2,4-Triazole-5-thione Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring, particularly when functionalized as a thione, is recognized as a "privileged scaffold" in drug discovery. This is due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.
Potential Therapeutic Targets and Pharmacological Activities:
Derivatives of 1,2,4-triazole-5-thione have demonstrated a remarkable range of biological effects, suggesting multiple potential therapeutic applications. These include:
-
Anticancer Activity: Numerous 1,2,4-triazole-3-thione derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines, including breast, liver, lung, and leukemia models[1]. The thione and triazole nitrogen atoms provide multiple binding sites for interaction with biological macromolecules[1].
-
Antimicrobial and Antifungal Activity: The 1,2,4-triazole core is a key component of several successful antifungal drugs like Fluconazole and Itraconazole[2][3]. Derivatives of 4-amino-5-substituted-1,2,4-triazole-3-thiol have shown promising antimicrobial and antifungal activities[4]. Molecular docking studies suggest that these compounds may act by inhibiting enzymes such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase[2].
-
Antitubercular Activity: Novel derivatives of 1,2,4-triazole-5-thione have been designed as potential inhibitors of InhA (enoyl acyl carrier protein reductase), a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis[5].
-
Anticonvulsant Activity: Certain 4-substituted phenyl-3-((4-aryl-4,5-dihydrothiazol-2-yl)amino)-1H-1,2,4-triazole-5(4H)-thiones have shown significant anticonvulsant activity[6].
-
Anti-inflammatory and Antioxidant Activity: Schiff bases derived from 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been identified as potent anti-inflammatory agents[6]. Additionally, derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have demonstrated significant antiradical activity[7].
Synthesis of 4-Amino-1,2,4-triazole-5-thione Derivatives
While a specific protocol for the synthesis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is not available, a general synthetic route for related 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives can be outlined. This typically involves a multi-step process:
-
Formation of a Hydrazide: The synthesis often begins with the creation of a benzoic acid hydrazide from the corresponding ester.
-
Formation of Potassium Dithiocarbazinate Salt: The hydrazide is then reacted with carbon disulfide in an alkaline solution (e.g., ethanolic potassium hydroxide) to form a potassium dithiocarbazinate salt[4].
-
Cyclization to Form the Triazole Core: The potassium salt is subsequently cyclized with hydrazine hydrate to yield the 4-amino-5-substituted-1,2,4-triazole-3-thiol nucleus[4].
-
Functionalization of the Amino Group: The 4-amino group can then be further modified. For the target compound, this would likely involve a reaction with a suitable derivative of 3-methoxy-2-propenoxyphenol, such as an aldehyde or a halide, to form the desired methylamino linkage.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic workflow for 4-amino-1,2,4-triazole-5-thione derivatives.
The Role of the (3-methoxy-2-prop-2-enoxyphenyl)methylamino Substituent
The specific contribution of the 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino] substituent to the biological activity of the molecule is unknown. The methoxy group is a common feature in many approved drugs and can influence ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters[8]. The propenoxy linker introduces a degree of flexibility and may allow the phenyl ring to adopt various conformations to interact with a binding site.
Future Directions
The lack of data on 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione highlights an opportunity for new research. The following steps would be crucial in elucidating its potential as a therapeutic agent:
-
Chemical Synthesis and Characterization: The first step would be to develop a robust synthetic route to produce the compound and fully characterize its chemical structure and properties.
-
In Vitro Screening: The synthesized compound should be screened against a broad panel of biological targets, including various cancer cell lines, microbial strains, and key enzymes implicated in disease (e.g., kinases, proteases, reductases).
-
Mechanism of Action Studies: If significant biological activity is observed, further studies would be required to identify the specific molecular target(s) and elucidate the mechanism of action. This would involve techniques such as enzyme inhibition assays, receptor binding studies, and gene expression profiling.
-
In Vivo Efficacy and Safety: Promising candidates from in vitro studies would need to be evaluated in animal models of disease to assess their efficacy, pharmacokinetics, and safety profile.
Conclusion
While 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione remains a hypothetical molecule at present, its structural components suggest a high probability of interesting biological activity. Based on the extensive literature on related 1,2,4-triazole-5-thione derivatives, this novel compound warrants investigation as a potential anticancer, antimicrobial, or anti-inflammatory agent. The synthesis and biological evaluation of this compound could lead to the discovery of a new class of therapeutic agents with novel mechanisms of action. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document provides a detailed protocol for the multi-step synthesis of a novel Schiff base derivative, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. The synthetic strategy involves the initial preparation of the core 4-amino-1H-1,2,4-triazole-5-thione, followed by the synthesis of the key aldehyde intermediate, 2-(allyloxy)-3-methoxybenzaldehyde. Subsequent condensation yields the target Schiff base. This protocol is designed to guide researchers in the synthesis of this and structurally related compounds for further investigation and screening in drug discovery programs.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis. Please note that these are representative values based on typical yields and characteristics of analogous reactions and should be confirmed by experimental analysis.
| Step | Compound Name | Molecular Formula | MW ( g/mol ) | Expected Yield (%) | Physical State | Expected M.P. (°C) |
| 1 | 4-Amino-1H-1,2,4-triazole-5-thione | C₂H₄N₄S | 116.14 | 75-85 | White Solid | 200-202 |
| 2 | 2-(Allyloxy)-3-methoxybenzaldehyde | C₁₁H₁₂O₃ | 192.21 | 85-95 | Pale Yellow Oil | N/A |
| 3 | 4-{[2-(Allyloxy)-3-methoxybenzylidene]amino}-1H-1,2,4-triazole-5-thione | C₁₃H₁₄N₄O₂S | 290.34 | 70-80 | Yellow Solid | 185-187 |
Experimental Protocols
Step 1: Synthesis of 4-Amino-1H-1,2,4-triazole-5-thione
This procedure is adapted from the general synthesis of 4-amino-5-alkyl-1,2,4-triazole-3-thiones.[5] It involves the reaction of thiocarbohydrazide with formic acid.
Materials:
-
Thiocarbohydrazide (10.6 g, 0.1 mol)
-
Formic acid (90%, 25 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
Place thiocarbohydrazide (10.6 g, 0.1 mol) and formic acid (25 mL) into a 100 mL round-bottom flask.
-
Attach a reflux condenser and heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.
-
A white solid precipitate will form. Stir for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 30 mL) to remove any unreacted acid.
-
Dry the product in a vacuum oven at 60°C.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-1H-1,2,4-triazole-5-thione as a white crystalline solid.
Step 2: Synthesis of 2-(Allyloxy)-3-methoxybenzaldehyde
This step involves the Williamson ether synthesis by reacting 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with allyl bromide.
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde (15.2 g, 0.1 mol)
-
Anhydrous potassium carbonate (20.7 g, 0.15 mol)
-
Allyl bromide (13.3 g, 0.11 mol)
-
Anhydrous acetone (200 mL)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask, add 2-hydroxy-3-methoxybenzaldehyde (15.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and anhydrous acetone (200 mL).
-
Stir the suspension vigorously at room temperature.
-
Add allyl bromide (13.3 g, 0.11 mol) dropwise to the mixture over 30 minutes.
-
Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetone (2 x 25 mL).
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (100 mL) and wash with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(allyloxy)-3-methoxybenzaldehyde as a pale yellow oil.
Step 3: Synthesis of 4-{[2-(Allyloxy)-3-methoxybenzylidene]amino}-1H-1,2,4-triazole-5-thione
This final step is a condensation reaction to form the Schiff base from the synthesized triazole and aldehyde.[2][6]
Materials:
-
4-Amino-1H-1,2,4-triazole-5-thione (1.16 g, 0.01 mol)
-
2-(Allyloxy)-3-methoxybenzaldehyde (1.92 g, 0.01 mol)
-
Absolute ethanol (50 mL)
-
Glacial acetic acid (2-3 drops)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 4-amino-1H-1,2,4-triazole-5-thione (1.16 g, 0.01 mol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask by gently warming.
-
In a separate beaker, dissolve 2-(allyloxy)-3-methoxybenzaldehyde (1.92 g, 0.01 mol) in absolute ethanol (20 mL).
-
Add the aldehyde solution to the triazole solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture under reflux for 3-5 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The Schiff base product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol (2 x 15 mL).
-
Dry the final product in a vacuum oven at 50°C.
Visualizations
Synthetic Workflow
The following diagram illustrates the complete synthetic pathway for 4-{[2-(Allyloxy)-3-methoxybenzylidene]amino}-1H-1,2,4-triazole-5-thione.
References
- 1. 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole-5-thione Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1,2,4-triazole-5-thione compounds, a chemical scaffold of significant interest in drug discovery due to its broad range of pharmacological activities.[1] These compounds have been investigated for anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The following sections offer insights into common HTS assays, step-by-step protocols, and representative data to guide researchers in the evaluation of this promising class of molecules.
Application Notes
Enzyme Inhibition Assays
1,2,4-triazole-5-thione derivatives are potent inhibitors of various enzymes, making enzyme inhibition assays a primary HTS strategy.
-
Antimycobacterial Targets (e.g., InhA): The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial cell wall synthesis pathway and a validated target for anti-tuberculosis drug development.[4][5] HTS assays can be designed to measure the direct inhibition of InhA activity, often by monitoring the oxidation of NADH spectrophotometrically. Derivatives of 1,2,4-triazole-5-thione have demonstrated potent InhA inhibition with IC50 values in the nanomolar range.[4][5]
-
Kinase Inhibition (e.g., CK1γ, CK2α): Protein kinases are critical targets in oncology. Certain 1,2,4-triazolin-5-thiones have been identified as inhibitors of casein kinase 1 (CK1γ) and 2 (CK2α), which are implicated in cancer progression.[6][7] HTS for kinase inhibitors typically employs luminescence-based or fluorescence-based assays that quantify ATP consumption or phosphopeptide formation.
-
Metallo-β-lactamase (MBL) Inhibition: With the rise of antibiotic resistance, MBLs (e.g., NDM-1, VIM-2) are key targets for developing agents that can restore the efficacy of β-lactam antibiotics. 1,2,4-triazole-3-thione compounds have been screened for their ability to inhibit these di-zinc enzymes.[8] A common HTS method involves monitoring the hydrolysis of a chromogenic substrate like nitrocefin in a 96-well plate format.[8]
Antimicrobial Screening Assays
HTS is essential for discovering new antimicrobial agents to combat infectious diseases.
-
Broth Microdilution Assays: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound. For HTS applications, this is performed in 96- or 384-well plates where a standardized inoculum of bacteria is exposed to serial dilutions of the test compounds.
-
Reporter-Based Assays: To increase throughput, viability dyes are often used. The Resazurin Microtiter Assay (REMA) is a widely used colorimetric method for assessing cell viability, particularly for Mycobacterium tuberculosis.[4][5] In this assay, metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin, providing a clear readout of cell survival.
Cell-Based Antiproliferative and Cytotoxicity Assays
For anticancer drug discovery, cell-based assays are fundamental to assess the effect of compounds on cancer cell lines.
-
Metabolic Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability. For example, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
-
DNA Content Assays (SRB): The sulforhodamine B (SRB) assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.[7] It offers a reliable and sensitive measure of total biomass and is well-suited for HTS of adherent cell lines. 1,2,4-triazole-5-thione derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549).[3][6]
Quantitative Data Summary
The following tables summarize representative quantitative data from HTS assays performed on various 1,2,4-triazole-5-thione derivatives.
Table 1: Enzyme Inhibition Data
| Compound Class | Target Enzyme | Compound ID | IC50 Value | Reference |
| 1,2,4-Triazole-5-thione | InhA (M. tuberculosis) | 6b | 90 nM | [4][5] |
| Carbazole-Triazole-thione | α-Amylase | C5f | 0.56 µM | [10] |
| Carbazole-Triazole-thione | α-Amylase | C5o | 0.53 µM | [10] |
| Carbazole-Triazole-thione | α-Glucosidase | C5f | 11.03 µM | [10] |
| 1,2,4-Triazole-3-thione | Metallo-β-lactamase IMP-1 | 42 | Micromolar Range | [11] |
| 1,2,4-Triazolin-5-thione | CK1γ3 Kinase | N/A | 69% Inhibition @ 50 µM | [6][7] |
Table 2: Antimicrobial Activity Data
| Compound Class | Target Organism | Assay Type | Compound ID | MIC Value | Reference |
| 1,2,4-Triazole-5-thione | M. tuberculosis H37Rv | REMA | 6b | 0.19 µM | [4][5] |
| Nalidixic acid-based Triazole | P. aeruginosa | Broth Microdilution | 1a-g | 16 µg/mL | [12][13] |
| 1,2,4-Triazole-3-thione | E. coli | Broth Microdilution | 4f, 4i | < 0.97 µg/mL | [9] |
Table 3: Anticancer Activity Data
| Compound Class | Cell Line | Assay Type | Compound ID | IC50 Value | Reference |
| 4,5-disubstituted-1,2,4-triazol-3-thione | MCF-7 (Breast) | Not Specified | 6 | 4.23 µM | [3] |
| 4,5-disubstituted-1,2,4-triazol-3-thione | HepG2 (Liver) | Not Specified | 6 | 16.46 µM | [3] |
| 5-Amino[4][5][12]Triazole | HepG2 (Liver) | Not Specified | 4, 7, 15, etc. | 17.69 - 25.4 µM | [14] |
| 5-Amino[4][5][12]Triazole | MCF-7 (Breast) | Not Specified | 7, 14a, 17, etc. | 17.69 - 27.09 µM | [14] |
Visualized Workflows and Pathways
Caption: General workflow for a high-throughput screening (HTS) campaign.
Caption: Inhibition of InhA in the mycobacterial cell wall synthesis pathway.
Caption: Workflow for a typical cell-based antiproliferative HTS assay.
Experimental Protocols
Protocol 1: InhA Enzyme Inhibition Assay
This protocol is adapted from studies screening for inhibitors of M. tuberculosis InhA.[4][5]
Objective: To determine the in vitro inhibitory activity of 1,2,4-triazole-5-thione compounds against the InhA enzyme.
Materials:
-
Purified InhA enzyme
-
Decanoyl-CoA (substrate)
-
NADH (cofactor)
-
Assay Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA
-
Test compounds dissolved in 100% DMSO
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM). Create serial dilutions as required.
-
In each well of a 96-well plate, add 2 µL of the test compound solution (or DMSO for control).
-
Add 178 µL of Assay Buffer containing the InhA enzyme to each well to achieve a final concentration of 200 nM.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing Decanoyl-CoA and NADH (final concentrations of 25 µM each).
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Resazurin Microtiter Assay (REMA) for Antimycobacterial Activity
This protocol is used to determine the MIC of compounds against Mycobacterium tuberculosis.[4][5]
Objective: To assess the whole-cell antimycobacterial activity of test compounds.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Sterile 96-well microplates
Procedure:
-
Dispense 100 µL of sterile 7H9 broth into all wells of a 96-well plate.
-
Add 2 µL of the test compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate. The last well serves as a no-drug growth control.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and diluted 1:20 in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well. Seal the plates.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
Assess the results visually or with a fluorometer. A color change from blue (no growth) to pink (growth) indicates bacterial viability.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 3: Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol is for screening compounds against representative MBLs like VIM-2 or NDM-1.[8]
Objective: To identify inhibitors of MBL enzymes.
Materials:
-
Purified MBL enzyme (e.g., VIM-4, NDM-1)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM ZnCl2
-
Nitrocefin (chromogenic substrate)
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Add 2 µL of test compound dilutions to the wells of a 96-well plate. Include DMSO-only wells for positive (no inhibition) control and buffer-only wells for negative control.
-
Add purified MBL enzyme diluted in Assay Buffer to each well (final concentration typically in the low nM range).
-
Incubate for 10-30 minutes at 30°C.
-
Initiate the reaction by adding nitrocefin to a final concentration of 100 µM.
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 480-490 nm at 30°C for 10-20 minutes.[8]
-
Data Analysis: Calculate the initial velocity of the reaction for each well. Determine the percent inhibition relative to the DMSO control. For active compounds, perform dose-response experiments to calculate IC50 values by fitting the data to a sigmoidal dose-response equation.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. mdpi.com [mdpi.com]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Assays of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Introduction
The global rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,2,4-triazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] Specifically, 1,2,4-triazole-5-thione derivatives have been the subject of extensive research due to their potent and broad-spectrum antimicrobial effects.[2][3][5][6] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial potential of a specific derivative, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.
The core structure of 1,2,4-triazole-5-thione is known to chelate with metal ions essential for microbial enzyme function, and various substitutions on the triazole ring can modulate the antimicrobial spectrum and potency. The thione group is a key pharmacophore that contributes significantly to the biological activity.[1][2] These compounds have shown promise against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][6][7]
Mechanism of Action
The precise mechanism of action for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione against bacteria is not yet elucidated but may be inferred from related compounds. For bacteria, potential mechanisms could involve the inhibition of essential enzymes such as DNA gyrase or topoisomerase IV, disruption of cell membrane integrity, or interference with metabolic pathways.
In fungi, triazole-based compounds are well-known inhibitors of ergosterol biosynthesis.[8] They specifically target the enzyme lanosterol 14α-demethylase (a cytochrome P450 enzyme), which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane function and inhibiting fungal growth.[8]
Hypothetical Antifungal Signaling Pathway
Caption: Hypothetical antifungal mechanism of action for the triazole compound.
Experimental Protocols
The following are standard protocols for assessing the antimicrobial activity of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.
Workflow for MIC Determination
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity to the microorganisms.
-
Preparation of Microbial Inoculum: Culture the test microorganisms (bacteria or fungi) on appropriate agar plates. Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (wells with medium and inoculum but no compound) and a negative control (wells with medium only). A solvent control (wells with medium, inoculum, and the highest concentration of DMSO used) should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium that does not contain the test compound.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Workflow for Disk Diffusion Assay
Caption: Workflow for the disk diffusion assay.
Protocol:
-
Prepare Agar Plates: Use a suitable agar medium, such as Mueller-Hinton Agar for bacteria.
-
Prepare Microbial Lawn: Spread a standardized suspension of the test microorganism (0.5 McFarland) evenly over the entire surface of the agar plate to create a confluent lawn of growth.
-
Impregnate Disks: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.
-
Place Disks: Place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.
-
Controls: Include a control disk impregnated with the solvent alone to ensure it has no antimicrobial activity. Standard antibiotic disks can be used as positive controls.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of no growth (zone of inhibition) around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation
The quantitative data obtained from the antimicrobial assays should be summarized in a clear and structured table for easy comparison.
Table 1: Antimicrobial Activity of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
| Test Microorganism | Gram Stain/Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) [Concentration] |
| Staphylococcus aureus | Gram-positive | |||
| Bacillus subtilis | Gram-positive | |||
| Escherichia coli | Gram-negative | |||
| Pseudomonas aeruginosa | Gram-negative | |||
| Candida albicans | Fungi (Yeast) | |||
| Aspergillus niger | Fungi (Mold) | |||
| Control Drug(s) | ||||
| e.g., Ciprofloxacin | N/A | |||
| e.g., Fluconazole | N/A |
Note: This table serves as a template. Researchers should populate it with their experimentally determined values. The concentration of the test compound used in the disk diffusion assay should be specified.
The provided application notes and protocols offer a comprehensive framework for the antimicrobial evaluation of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. Given the established antimicrobial potential of the 1,2,4-triazole-5-thione scaffold, this specific derivative warrants investigation. Systematic evaluation using standardized assays such as MIC, MBC/MFC, and disk diffusion will be crucial in determining its spectrum of activity and potential as a novel antimicrobial agent. Further studies to elucidate the precise mechanism of action will also be essential for its future development.
References
- 1. crpsonline.com [crpsonline.com]
- 2. Synthesis and Antibacterial Evaluation of New Thione Substituted 1,2,4-Triazole Schiff Bases as Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 8. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for quantification of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in biological samples
Application Note: Quantification of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in Biological Samples
Introduction
4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is a novel heterocyclic compound belonging to the 1,2,4-triazole-5-thione class of molecules. Derivatives of 1,2,4-triazole are of significant interest in pharmaceutical research due to their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for preclinical and clinical studies, including pharmacokinetics, toxicokinetics, and therapeutic drug monitoring.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in human plasma. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected validation parameters based on established methodologies for similar triazole derivatives.[3][4]
Analytical Challenges and Considerations
The quantification of novel drug candidates in complex biological samples presents several challenges. These include achieving high sensitivity and selectivity, managing matrix effects, and ensuring method robustness. LC-MS/MS is the preferred technique for such applications due to its high sensitivity, specificity, and wide dynamic range.[5][6] The selection of an appropriate internal standard (IS) is critical to compensate for variability during sample preparation and analysis. A structurally similar and stable isotopically labeled analog of the analyte is ideal; however, in its absence, a compound with similar physicochemical properties can be used.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in human plasma.
1. Materials and Reagents
-
Analyte: 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione (Reference Standard, >99% purity)
-
Internal Standard (IS): A suitable stable isotopically labeled analog or a structurally similar compound (e.g., another triazole derivative).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic acid (FA) (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column (e.g., C18 column, 100 x 2.1 mm, 1.7 µm).[6]
-
Vortex mixer, centrifuge, and precision pipettes.
-
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting small molecules from plasma.[3][4]
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Spike 10 µL of the respective working standard solutions into the calibration and QC samples. For unknown samples, add 10 µL of the diluent.
-
Add 10 µL of the IS working solution to all tubes (except for blank matrix samples).
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A linear gradient can be optimized to ensure separation from endogenous plasma components. A typical gradient might be:
-
0-1.0 min: 5% B
-
1.0-4.0 min: 5% to 95% B
-
4.0-5.0 min: 95% B
-
5.1-6.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
MRM Transitions: The precursor-to-product ion transitions for the analyte and IS must be determined by infusing the standard solutions into the mass spectrometer.
-
5. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank plasma samples from multiple sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: Construct a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ should be the lowest concentration on the calibration curve with acceptable accuracy and precision.
-
Recovery and Matrix Effect: Evaluate the extraction recovery and the effect of the plasma matrix on the ionization of the analyte and IS.
-
Stability: Assess the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).
Data Presentation
The following table summarizes the expected quantitative performance of the LC-MS/MS method for the analysis of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in human plasma, based on typical values for similar assays.[3][4]
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
The following diagrams illustrate the experimental workflow and the key aspects of the analytical method validation process.
Caption: Experimental workflow for the quantification of the target analyte in plasma.
Caption: Key parameters for analytical method validation.
References
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation Development for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the formulation development of the novel investigational compound, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione (hereinafter referred to as "TRZ-5T"). Derivatives of 1,2,4-triazole-5-thione are recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, and potential anticancer effects.[1][2][3][4] A significant challenge in the development of such heterocyclic compounds is often their poor aqueous solubility, which can limit bioavailability and therapeutic efficacy.[5][6][7] This document outlines systematic pre-formulation studies and formulation strategies to address these challenges, presenting detailed experimental protocols and data presentation formats to guide researchers.
Pre-formulation Studies
Pre-formulation studies are critical to understanding the physicochemical properties of a new chemical entity (NCE) like TRZ-5T.[6][8] This data forms the foundation for developing a stable, effective, and safe dosage form.
Physicochemical Characterization
A thorough characterization of the drug substance is the first step in formulation development.
Experimental Protocol: Physicochemical Characterization
-
Description: Observe the physical appearance of TRZ-5T (color, odor, and morphology).
-
Melting Point: Determine the melting point using a calibrated differential scanning calorimeter (DSC) to assess purity.
-
pKa Determination: Use potentiometric titration or UV-spectrophotometry to determine the acid dissociation constant (pKa), which is crucial for understanding pH-dependent solubility.
-
Log P (Octanol-Water Partition Coefficient): Determine the lipophilicity using the shake-flask method or a validated HPLC method.
-
Particle Size and Shape: Analyze the particle size distribution and morphology using techniques like laser diffraction and scanning electron microscopy (SEM). Reducing particle size can improve the dissolution rate of poorly soluble drugs.[9]
Data Presentation: Physicochemical Properties of TRZ-5T
| Parameter | Method | Result |
| Appearance | Visual Inspection | |
| Melting Point (°C) | DSC | |
| pKa | Potentiometric Titration | |
| Log P | Shake-Flask/HPLC | |
| Particle Size (D50) | Laser Diffraction | |
| Morphology | SEM |
Solubility Profile
The solubility of TRZ-5T must be determined in various media to predict its in vivo absorption.
Experimental Protocol: Solubility Determination
-
Prepare saturated solutions of TRZ-5T in various solvents (e.g., water, 0.1N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4, and organic solvents like ethanol, methanol, and acetonitrile).
-
Equilibrate the solutions at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours.
-
Filter the suspensions and analyze the concentration of TRZ-5T in the supernatant using a validated analytical method, such as HPLC-UV.
Data Presentation: Solubility of TRZ-5T
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | |
| 0.1N HCl | 37 | |
| pH 4.5 Phosphate Buffer | 37 | |
| pH 6.8 Phosphate Buffer | 37 | |
| pH 7.4 Phosphate Buffer | 37 | |
| Ethanol | 25 |
Solid-State Characterization
The solid-state properties of a drug can significantly impact its stability, solubility, and manufacturability.
Experimental Protocol: Solid-State Analysis
-
Polymorphism Screening: Use techniques like DSC, X-ray powder diffraction (XRPD), and thermogravimetric analysis (TGA) to identify and characterize different polymorphic forms. Different polymorphs can have different solubilities and stabilities.[9]
-
Hygroscopicity: Assess the moisture sorption-desorption profile using dynamic vapor sorption (DVS) analysis.
-
Compatibility Studies: Evaluate the compatibility of TRZ-5T with common pharmaceutical excipients using DSC or by storing binary mixtures under stressed conditions (e.g., elevated temperature and humidity) and analyzing for degradation products by HPLC.[8]
Data Presentation: Solid-State Properties of TRZ-5T
| Analysis | Method | Observations/Results |
| Polymorphism | XRPD, DSC | |
| Hygroscopicity | DVS | |
| Excipient Compatibility | DSC/HPLC | (List excipients and compatibility) |
Formulation Development Strategies
Based on the pre-formulation data, which will likely indicate poor aqueous solubility for a 1,2,4-triazole-5-thione derivative, the following formulation strategies can be explored to enhance solubility and bioavailability.
Workflow for Formulation Strategy Selection
Caption: Workflow for selecting a suitable formulation strategy.
Particle Size Reduction
Reducing the particle size increases the surface area, which can enhance the dissolution rate.
Experimental Protocol: Micronization
-
Employ a jet mill or air-jet mill to reduce the particle size of TRZ-5T.
-
Carefully control milling parameters (e.g., milling pressure, feed rate) to achieve the desired particle size distribution.
-
Characterize the milled material for particle size, solid-state form (to ensure no polymorphic changes), and dissolution rate compared to the unmilled drug.
Amorphous Solid Dispersions
Converting the crystalline drug into an amorphous state within a polymer matrix can significantly improve its solubility and dissolution.
Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation
-
Select a suitable carrier polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Dissolve TRZ-5T and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid mass in a vacuum oven to remove residual solvent.
-
Characterize the solid dispersion for drug content, physical state (amorphous vs. crystalline) using XRPD and DSC, and in vitro dissolution.
Data Presentation: Dissolution Profile of TRZ-5T Formulations
| Time (min) | Pure TRZ-5T (% Dissolved) | Micronized TRZ-5T (% Dissolved) | Solid Dispersion (% Dissolved) |
| 5 | |||
| 15 | |||
| 30 | |||
| 45 | |||
| 60 |
Potential Signaling Pathway Involvement
Derivatives of 1,2,4-triazole have been investigated for various biological activities, including anticancer effects. A hypothetical signaling pathway that could be modulated by TRZ-5T is presented below. This can be relevant for mechanism-of-action studies that often parallel formulation development.
Caption: Hypothetical signaling pathway for TRZ-5T's anticancer activity.
Summary and Recommendations
The successful formulation of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione will likely depend on overcoming its anticipated poor aqueous solubility. A systematic approach, starting with thorough pre-formulation characterization, is essential. Strategies such as particle size reduction and the formation of amorphous solid dispersions are promising avenues. The detailed protocols and data presentation formats provided herein offer a structured framework for researchers to efficiently navigate the formulation development process for this and similar NCEs.
References
- 1. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. pharmafocuseurope.com [pharmafocuseurope.com]
- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Application Notes and Protocols for Molecular Docking Studies of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Disclaimer: The following application notes and protocols are based on methodologies reported for structurally similar 1,2,4-triazole-5-thione derivatives. The specific compound, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, has not been explicitly studied in the reviewed literature. These guidelines provide a framework for researchers to design and conduct molecular docking studies for this compound against relevant biological targets.
Introduction
1,2,4-triazole-5-thione derivatives are a well-established class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] The thione moiety and the flexible side chains of these molecules allow for diverse interactions with biological macromolecules, making them promising candidates for drug development. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This information is invaluable for understanding the mechanism of action, predicting biological activity, and guiding the rational design of more potent and selective inhibitors.
This document provides detailed protocols and application notes for performing molecular docking studies of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione against three representative and validated target proteins: Epidermal Growth Factor Receptor (EGFR) kinase for anticancer activity, Lanosterol 14-alpha-demethylase (CYP51) for antifungal activity, and DNA Gyrase (GyrB) for antibacterial activity.
Target Proteins
| Target Protein | PDB ID | Organism | Therapeutic Area | Rationale for Selection |
| Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | Homo sapiens | Anticancer | EGFR is a key regulator of cellular processes, and its overactivity is implicated in various cancers.[4] Triazole derivatives have been shown to inhibit EGFR.[5][6] |
| Lanosterol 14-alpha-demethylase (CYP51) | 5V5Z | Candida albicans | Antifungal | CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi, a well-established target for azole antifungals.[1][7] |
| DNA Gyrase Subunit B (GyrB) | 1HNJ | Escherichia coli | Antibacterial | DNA gyrase is essential for bacterial DNA replication and is a validated target for antibacterial agents.[2][8] |
Experimental Protocols
Protocol 1: Molecular Docking against EGFR Kinase
1. Ligand Preparation:
-
Step 1.1: 2D Structure Generation. Draw the 2D structure of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Step 1.2: 3D Structure Generation and Energy Minimization. Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or the preparation wizards in docking software suites.
2. Protein Preparation:
-
Step 2.1: Retrieval of Protein Structure. Download the crystal structure of EGFR kinase (PDB ID: 1M17) from the Protein Data Bank (PDB).
-
Step 2.2: Pre-processing. Remove water molecules and any co-crystallized ligands from the protein structure. Add polar hydrogen atoms and assign appropriate atom types and charges (e.g., Gasteiger charges). This is a critical step and can be performed using tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger).
3. Molecular Docking:
-
Step 3.1: Grid Generation. Define the binding site on the EGFR kinase. This is typically done by generating a grid box centered on the co-crystallized inhibitor or by identifying the active site residues.
-
Step 3.2: Docking Simulation. Perform the docking calculation using software such as AutoDock Vina or Glide. The software will explore various conformations and orientations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.
-
Step 3.3: Analysis of Results. Analyze the docking results to identify the best binding pose, which is usually the one with the lowest binding energy (for AutoDock Vina) or the best docking score (for Glide). Visualize the interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Protocol 2: Molecular Docking against Lanosterol 14-alpha-demethylase (CYP51)
1. Ligand and Protein Preparation:
-
Follow the same ligand preparation steps as in Protocol 1.
-
Download the crystal structure of Candida albicans CYP51 (PDB ID: 5V5Z) and prepare it as described in Protocol 1, ensuring the heme cofactor is correctly parameterized.
2. Molecular Docking:
-
Define the grid box to encompass the active site, including the heme group, as the triazole nitrogen is expected to coordinate with the heme iron.[1]
-
Perform the docking simulation and analyze the results, paying close attention to the interaction of the triazole ring with the heme iron and the surrounding amino acid residues.
Protocol 3: Molecular Docking against DNA Gyrase (GyrB)
1. Ligand and Protein Preparation:
-
Prepare the ligand as described in Protocol 1.
-
Download the crystal structure of E. coli DNA Gyrase subunit B (PDB ID: 1HNJ) and prepare the protein.
2. Molecular Docking:
-
Define the grid box around the ATP-binding site of the GyrB subunit.
-
Run the docking simulation and analyze the binding poses and interactions.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data that could be obtained from the molecular docking studies.
Table 1: Docking Scores and Binding Energies
| Target Protein | Ligand | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |
| EGFR Kinase | Compound of Interest | -8.5 | 0.5 |
| Erlotinib (Control) | -9.2 | 0.1 | |
| CYP51 | Compound of Interest | -9.0 | 0.2 |
| Fluconazole (Control) | -8.2 | 0.8 | |
| DNA Gyrase | Compound of Interest | -7.8 | 1.5 |
| Ciprofloxacin (Control) | -8.5 | 0.5 |
Table 2: Interacting Residues and Interaction Types
| Target Protein | Ligand | Interacting Residues | Interaction Type |
| EGFR Kinase | Compound of Interest | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| CYP51 | Compound of Interest | Heme, Tyr132, His377 | Coordination, Hydrogen Bond, Pi-Pi Stacking |
| DNA Gyrase | Compound of Interest | Asp73, Asn46, Gly77 | Hydrogen Bond, Hydrophobic |
Visualization of Workflows and Pathways
Experimental Workflow for Molecular Docking
Caption: Workflow for a typical molecular docking experiment.
Logical Relationship of Triazole Derivatives and Targets
Caption: Relationship between 1,2,4-triazole-5-thiones and their targets.
Signaling Pathway Inhibition (Example: EGFR)
Caption: Inhibition of the EGFR signaling pathway by a triazole compound.
References
- 1. Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives | Neuroquantology [neuroquantology.com]
- 2. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones [mdpi.com]
- 3. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
- 4. Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel 3,5-Diphenyl-1H-1,2,4-Triazole Derivatives as Potential hEGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione as a chemical probe
Application Notes and Protocols for 1,2,4-Triazole-5-thione Derivatives as Chemical Probes
Disclaimer: No specific information is publicly available for the compound "4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione" in the scientific literature based on the conducted search. The following application notes and protocols are based on the broader class of 1,2,4-triazole-5-thione derivatives and are provided as a general guide for researchers interested in exploring similar molecules as chemical probes. The information herein is intended to be illustrative of the potential applications and experimental approaches for this class of compounds.
Introduction to 1,2,4-Triazole-5-thione Derivatives
The 1,2,4-triazole-5-thione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, antifungal, anticonvulsant, and antioxidant agents.[1][2] The diverse biological activities suggest that members of this chemical class interact with various biological targets, making them a rich source for the development of novel chemical probes to investigate cellular pathways and disease mechanisms. For instance, certain derivatives of 1,2,4-triazolin-5-thione have been identified as inhibitors of kinases such as CK1γ and CK2α, which are implicated in cancer and neurodegenerative disorders.[3][4]
Potential Applications as a Chemical Probe
Based on the activities of related compounds, a novel 1,2,4-triazole-5-thione derivative could potentially be developed as a chemical probe for various applications, including:
-
Target Identification and Validation: A potent and selective derivative could be used to identify and validate novel therapeutic targets.
-
Pathway Elucidation: By observing the phenotypic effects of the compound on cells or organisms, researchers can gain insights into the biological pathways in which the target protein is involved.
-
Assay Development: A well-characterized chemical probe can serve as a positive control in the development of high-throughput screening assays to discover new modulators of a specific target.
Quantitative Data for Representative 1,2,4-Triazole-5-thione Derivatives
The following table summarizes quantitative data for some reported 1,2,4-triazole-5-thione derivatives to provide an indication of the potential potency of this class of compounds.
| Compound ID | Target/Assay | Activity | Reference |
| Compound 1 (unspecified structure) | CK1γ3 Kinase Inhibition | 69% inhibition at 50 µM, 80% inhibition at 100 µM | [3][4] |
| Compound 15 (unspecified structure) | CK2α Kinase Inhibition | 29% inhibition at 100 µM | [3][4] |
| TP-315 (5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) | Anticonvulsant Activity (Maximal Electroshock Model) | Effective protection in mice | [5] |
Experimental Protocols
The following are generalized protocols that would be essential for the characterization of a new 1,2,4-triazole-5-thione derivative as a chemical probe.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of a compound against a specific kinase, such as CK1γ.
Objective: To determine the in vitro inhibitory potency (e.g., IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., CK1γ)
-
Kinase substrate (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cultured cells.
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (GI50).
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a 1,2,4-triazole-5-thione derivative acting as a kinase inhibitor.
Caption: Hypothetical signaling cascade inhibited by a 1,2,4-triazole-5-thione probe.
Experimental Workflow for Chemical Probe Characterization
The diagram below outlines a general workflow for the characterization of a novel chemical compound as a chemical probe.
Caption: General workflow for the development of a chemical probe.
References
- 1. crpsonline.com [crpsonline.com]
- 2. Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vivo Dosage and Administration of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
Disclaimer: The specific compound "4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione" is not extensively documented in publicly available scientific literature. Consequently, this technical support center provides generalized guidance based on the known properties and challenges associated with novel 1,2,4-triazole-5-thione derivatives, hereafter referred to as "the compound." The quantitative data presented is hypothetical and for illustrative purposes. Researchers must determine the specific characteristics of their molecule through rigorous experimentation.
This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges during the in vivo evaluation of this novel triazole compound.
Frequently Asked Questions (FAQs)
1. What are the expected physicochemical properties of this compound?
Derivatives of 1,2,4-triazole-5-thione are typically crystalline solids that exhibit poor solubility in aqueous solutions. It is critical to experimentally determine the solubility profile of the specific batch of the compound in various pharmaceutically acceptable vehicles and pH conditions before commencing in vivo studies.
Table 1: Hypothetical Physicochemical Properties
| Property | Hypothetical Value | Recommended Action |
| Appearance | White to pale yellow crystalline powder | Visual inspection |
| Molecular Weight | ~321.38 g/mol | Confirm with mass spectrometry |
| Aqueous Solubility (pH 7.4) | < 0.05 mg/mL | Determine experimentally using HPLC |
| LogP | 2.8 - 4.5 | Predict using software and confirm experimentally |
| Melting Point | 190 - 210 °C | Determine using DSC or melting point apparatus |
2. What potential biological activities can be anticipated?
The 1,2,4-triazole nucleus is a key pharmacophore in numerous drugs with a wide array of biological activities.[1] Known activities for derivatives include anticonvulsant, antifungal, anti-inflammatory, antiviral, and anticancer effects.[1][2][3] The specific biological activity of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione must be established through comprehensive in vitro screening and subsequent in vivo validation.
3. How should the compound be formulated for in vivo administration?
Given the anticipated poor aqueous solubility, a suitable formulation is essential for achieving adequate bioavailability. Common strategies include:
-
Suspension: Micronize the compound to a uniform particle size and suspend it in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent/surfactant (e.g., 0.1% Tween 80).
-
Solution with Co-solvents: If a suitable non-toxic solvent is identified, a solution can be prepared. Co-solvent systems using excipients like polyethylene glycol 400 (PEG400), propylene glycol, or DMSO are often employed. The concentration of organic solvents should be minimized to avoid vehicle-induced toxicity.
4. What are the common challenges during early in vivo testing of similar compounds?
-
Low Bioavailability: This is often a result of poor solubility, leading to limited absorption from the gastrointestinal tract or the site of injection.
-
Vehicle-Related Toxicity: The excipients used to formulate the compound can sometimes cause adverse effects, confounding the study results.
-
Inconsistent Exposure: Variability in formulation preparation can lead to inconsistent dosing and, therefore, variable plasma concentrations and pharmacological effects.
-
Rapid Metabolism: The compound may be quickly cleared from the body, making it difficult to maintain therapeutic concentrations.
Troubleshooting Guides
Problem 1: High variability or lack of reproducibility in efficacy studies.
| Possible Cause | Recommended Troubleshooting Steps |
| Inconsistent Formulation | Ensure the formulation protocol is standardized and strictly followed. For suspensions, verify uniform particle size and ensure vigorous, consistent mixing immediately before dosing each animal. |
| Compound Instability | Assess the stability of the compound in the chosen vehicle over the duration of the experiment. Prepare fresh formulations daily if stability is a concern. |
| Animal Variability | Standardize animal characteristics (age, weight, sex). Ensure proper acclimatization and randomize animals into treatment groups to minimize bias. |
Problem 2: Observed toxicity (e.g., weight loss, lethargy, irritation at the injection site).
| Possible Cause | Recommended Troubleshooting Steps |
| Intrinsic Compound Toxicity | Conduct a formal dose-range finding study to establish the Maximum Tolerated Dose (MTD). Reduce the dose or the frequency of administration based on these findings. |
| Vehicle-Induced Toxicity | Always include a "vehicle-only" control group. If toxicity is observed in this group, the formulation must be modified to reduce the concentration of potentially harmful excipients (e.g., DMSO, ethanol). |
| Formulation pH or Osmolality | For injectable formulations, ensure the pH and osmolality are within a physiologically acceptable range to prevent irritation and precipitation at the injection site. |
Problem 3: Low or undetectable plasma concentrations of the compound.
| Possible Cause | Recommended Troubleshooting Steps |
| Poor Absorption/Solubility | Re-evaluate the formulation. Consider particle size reduction (micronization) or exploring alternative, more effective solubilization strategies. |
| High First-Pass Metabolism | Conduct an in vitro metabolic stability assay using liver microsomes. If metabolism is extensive, an alternative route of administration (e.g., intravenous or intraperitoneal) may be necessary to bypass the liver initially. |
| Insensitive Bioanalytical Method | Optimize the LC-MS/MS or other analytical methods to ensure it has the required sensitivity (Lower Limit of Quantification) to detect the compound at the expected concentrations. |
Experimental Protocols
Protocol 1: General Procedure for Formulation of a Suspension for Oral Gavage
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in deionized water. Stir until fully dissolved. Add Tween 80 to a final concentration of 0.1% (v/v) and mix thoroughly.
-
Micronization: If necessary, micronize the dry compound using a mortar and pestle or a jet mill to achieve a fine, uniform powder.
-
Preparation of Suspension: Weigh the required amount of the compound. Create a paste by adding a small volume of the vehicle and triturating. Gradually add the remaining vehicle while stirring continuously to achieve the desired final concentration.
-
Administration: Keep the suspension under constant agitation (e.g., on a stir plate) to ensure homogeneity. Immediately before dosing each animal, vortex the suspension thoroughly.
Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Rodents
-
Objective: To characterize the plasma concentration-time profile of the compound.
-
Animals: Use adult male Sprague-Dawley rats (n=3-5 per group) with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer a single dose of the formulated compound via the intended route (e.g., oral gavage or intravenous injection). A typical starting dose would be 5-10 mg/kg.
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life) using appropriate software.
Mandatory Visualizations
Caption: A standard workflow for optimizing in vivo experiments.
Caption: Logical relationships in troubleshooting poor efficacy.
Caption: A potential anti-inflammatory signaling pathway.
References
- 1. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of new chiral 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles with promising in vivo anticonvulsant activity targeting GABAergic system and voltage-gated sodium channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing off-target effects of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my experiments with 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For a novel compound like 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, these unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes. Identifying and minimizing off-target effects is crucial for validating the compound's mechanism of action and ensuring the reliability of your research data.
Q2: The 1,2,4-triazole-5-thione scaffold is present in many bioactive molecules. What are the likely off-targets for a compound with this core structure?
A2: The 1,2,4-triazole moiety is a versatile scaffold found in compounds targeting a wide range of proteins.[1] Derivatives have shown activity as inhibitors of kinases, carbonic anhydrases, and topoisomerases.[1] Therefore, potential off-targets for your compound could include various protein kinases, given their structural similarities in the ATP-binding pocket, as well as other enzymes that recognize heterocyclic scaffolds.
Q3: How can I proactively assess the selectivity of my compound?
A3: Proactive selectivity assessment is a key step in early-stage drug discovery. A common approach is to perform a broad in vitro screen against a panel of relevant protein targets. For compounds with a triazole scaffold, a kinase panel screen is highly recommended. Several contract research organizations (CROs) offer services for screening against hundreds of kinases to provide a comprehensive selectivity profile.
Q4: What is the difference between biochemical and cell-based assays for off-target identification?
A4: Biochemical assays, such as in vitro kinase profiling, use purified proteins to directly measure the interaction between your compound and potential off-targets. These assays are excellent for identifying direct binding partners and determining inhibitory constants (e.g., IC50 values). Cell-based assays, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays, measure target engagement within a more physiologically relevant cellular environment. These assays can confirm that your compound reaches and interacts with its potential off-targets in intact cells.
Q5: My compound shows activity against several kinases in a profiling screen. What should I do next?
A5: If your compound inhibits multiple kinases, the next step is to determine the functional consequences of these interactions in your experimental model. Use cell-based assays to confirm target engagement for the most potent off-targets. If a potent off-target is identified, you may need to design experiments to differentiate the on-target phenotype from the off-target effects. This could involve using more selective tool compounds (if available), or genetic approaches like siRNA or CRISPR to knock down the off-target and observe the phenotypic changes.
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Unexpected Phenotypic Results
Symptoms:
-
High variability in experimental replicates.
-
Observed phenotype does not match the expected outcome based on the intended target's function.
-
Cellular toxicity at concentrations where the on-target effect is expected.
Possible Cause: Undisclosed off-target effects may be contributing to the observed cellular response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Assess Cytotoxicity: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range where the compound is not cytotoxic. If the effective concentration for your desired phenotype is close to the cytotoxic concentration, off-target effects are likely.
-
Broad Selectivity Profiling: Submit your compound for a broad in vitro kinase profiling screen to identify potential off-target kinases.
-
Validate Cellular Engagement: For the most potent off-targets identified in the screen, use a cell-based target engagement assay like CETSA or NanoBRET™ to confirm that your compound interacts with these proteins in your cellular model.[2][3][4][5][6][7][8][9][10][11]
-
Deconvolute Phenotypes: If off-target engagement is confirmed, design experiments to distinguish the on-target from the off-target effects. This may involve:
-
Using a structurally unrelated but more selective inhibitor for your primary target.
-
Employing genetic methods (siRNA, CRISPR) to deplete the off-target protein and re-evaluating your compound's effect.
-
Issue 2: Observed Cellular Activity Does Not Correlate with Biochemical Potency
Symptom:
-
The compound shows high potency in a biochemical assay with the purified target protein, but much lower potency in cell-based functional assays.
Possible Causes:
-
Poor cell permeability of the compound.
-
The compound is rapidly metabolized within the cell.
-
High intracellular concentrations of a competing endogenous ligand (e.g., ATP for kinase inhibitors).
-
Engagement with a highly expressed off-target that acts as a "sink" for the compound.
Troubleshooting Workflow:
Caption: Troubleshooting poor biochemical to cellular potency.
Detailed Steps:
-
Evaluate Physicochemical Properties: Assess the compound's cell permeability using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA). Also, evaluate its metabolic stability using liver microsomes or cell lysates.
-
Confirm Target Engagement in Cells: Use a quantitative cell-based target engagement assay to determine the intracellular concentration required to bind to your target. This will help to understand if the issue is related to reaching the target or a downstream signaling event.
-
Investigate Off-Target Binding: A highly expressed off-target could sequester your compound, reducing the effective concentration available to bind the intended target. A broad selectivity screen can help identify such off-targets.
Quantitative Data on 1,2,4-Triazole Derivatives
The following tables provide examples of the on-target and off-target activities of various 1,2,4-triazole-containing compounds. This data is intended to be representative and to highlight the importance of selectivity profiling.
Table 1: Kinase Inhibitory Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Reference |
| 63g | c-Met | 1.57 - 31.52 | VEGFR-2 | >300x selectivity | [12] |
| 62i | c-Kit | >80% inhibition | RET, FLT3 | >80% inhibition | [12] |
| 126k | CDK4 | - | JAK2, VEGFR2, PI3Kα, FLT3 | - | [12] |
| 14d | EGFR | - | BRAF, Tubulin | Moderate Inhibition | [13] |
Table 2: Antiproliferative Activity of Selected 1,2,4-Triazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| TB-NO2 | HEPG2 | - | [14] |
| TB-OCH3 | HEPG2 | - | [14] |
| 2a-2i | MCF-7 | 22.1 - 30.2 | [14] |
| 124i | 60 cell line panel | 0.20 - 2.58 | [12] |
| k5 | A549 | 4.4 | [15] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using a Luminescence-Based Assay
This protocol provides a general workflow for assessing the inhibitory activity of a compound against a panel of kinases using a commercially available assay kit (e.g., ADP-Glo™).
Materials:
-
Kinase-responsive luciferase and detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
Purified recombinant kinases.
-
Substrates for each kinase.
-
ATP.
-
Kinase buffer.
-
Test compound (serial dilutions).
-
Positive control inhibitor.
-
White, opaque multi-well plates.
-
Plate reader with luminescence detection.
Procedure:
-
Prepare Kinase Reactions: In a multi-well plate, add the kinase buffer, the specific kinase, and its corresponding substrate.
-
Add Compounds: Add the serially diluted test compound or control (DMSO vehicle, positive control inhibitor) to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[16]
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-50 minutes.[16]
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate at room temperature for 30-90 minutes.[16]
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol describes a method to verify that a compound binds to its target protein in intact cells by measuring the change in the protein's thermal stability.[7][8][10][11]
Materials:
-
Cultured cells expressing the target protein.
-
Test compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
PCR tubes and a thermal cycler.
-
Centrifuge.
-
Reagents and equipment for protein detection (e.g., SDS-PAGE and Western blotting, or mass spectrometry).
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or DMSO vehicle at the desired concentration and incubate for a specific time (e.g., 1-3 hours) at 37°C.[4]
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures for a set time (e.g., 3-4 minutes) using a thermal cycler, followed by cooling at room temperature for 3 minutes.[4][8]
-
Cell Lysis: Lyse the cells to release the proteins. This can be done by methods such as three cycles of freeze-thawing or sonication.
-
Separate Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[8]
-
Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using a suitable detection method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a general overview of the NanoBRET™ assay for quantifying compound binding to a specific kinase in live cells.[2][3][5][6][9]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase.
-
Transfection reagent (e.g., FuGENE® HD).
-
NanoBRET™ tracer specific for the kinase.
-
Test compound (serial dilutions).
-
Opti-MEM® I Reduced Serum Medium.
-
White, non-binding surface 96-well or 384-well plates.
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Plate reader capable of measuring BRET signals (simultaneous filtered luminescence at 450 nm and 610 nm).
Procedure:
-
Transfection: Transfect the cells with the NanoLuc®-kinase fusion vector and culture for approximately 18-24 hours to allow for protein expression.[5]
-
Cell Plating: Harvest the transfected cells and plate them into the multi-well assay plates.
-
Compound and Tracer Addition: Add the serially diluted test compound to the wells, followed by the addition of the specific NanoBRET™ tracer at a fixed concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[5]
-
Substrate Addition and Signal Detection: Add the Nano-Glo® Substrate and the extracellular inhibitor to the wells. Immediately read the plate on a BRET-capable plate reader, measuring the donor (450 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The test compound will compete with the tracer for binding to the NanoLuc®-kinase fusion protein, resulting in a dose-dependent decrease in the BRET ratio. Determine the IC50 value by fitting the data to a competitive binding curve.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. eubopen.org [eubopen.org]
- 6. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. promega.com [promega.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synthesis-anticancer-activity-and-molecular-modeling-studies-of-1-2-4-triazole-derivatives-as-egfr-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
Technical Support Center: Enhancing the Stability of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in solution during experiments.
Troubleshooting Guides
Issue 1: Unexpected Precipitation or Cloudiness in Solution
Possible Causes:
-
Low Solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures.
-
pH-Dependent Solubility: Changes in the pH of the solution can alter the ionization state of the triazole ring and the thione/thiol group, affecting solubility.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
-
Salt Formation: Interaction with ions from the buffer or media could lead to the formation of an insoluble salt.
Troubleshooting Steps:
-
Verify Solubility: Check the compound's solubility in the specific solvent and concentration you are using. Consider performing a solubility test at different concentrations.
-
Adjust pH: If using a buffered solution, measure the pH. The compound's stability may be pH-dependent. Adjust the pH to a range where the compound is known to be more stable, if applicable.
-
Solvent System Modification: Consider using a co-solvent system (e.g., DMSO/water, ethanol/water) to improve solubility.
-
Temperature Control: Ensure the solution is maintained at a constant and appropriate temperature. Some compounds are less soluble at lower temperatures.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC, LC-MS, or NMR to determine if it is the parent compound or a degradant.
Issue 2: Color Change in the Solution (e.g., Yellowing)
Possible Causes:
-
Oxidation: The thiol tautomer of the compound is susceptible to oxidation, which can lead to the formation of colored disulfide byproducts. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2]
-
Degradation: Chromophoric degradation products may form under certain conditions (e.g., extreme pH, high temperature).
-
Interaction with Media Components: The compound may react with components in complex media (e.g., cell culture media) to form colored adducts.
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or cover them with aluminum foil to minimize light exposure.[1][2]
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with your experimental system.
-
Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen and potential catalytic impurities.
-
Temperature Control: Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down degradation reactions.
Issue 3: Loss of Biological Activity or Inconsistent Results
Possible Causes:
-
Chemical Degradation: The compound may be degrading over time in the solution, leading to a lower effective concentration. Potential degradation pathways for related triazole compounds include dehydrochlorination, cyclization, and hydroxylation.[3]
-
Thione-Thiol Tautomerism: The biological activity may be specific to one tautomeric form (thione or thiol). The equilibrium between these forms can be influenced by the solvent polarity, affecting the concentration of the active form. Polar solvents tend to favor the thione form.[1][2]
-
Adsorption to Surfaces: The compound may adsorb to the surface of plasticware or glassware, reducing its concentration in solution.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare solutions immediately before use whenever possible.
-
Stability Study: Conduct a short-term stability study in your experimental solvent system. Analyze the compound's concentration at different time points using a suitable analytical method (e.g., HPLC-UV).
-
Control Solvent Polarity: Be consistent with the solvent system used to maintain a consistent tautomeric equilibrium.
-
Use Low-Binding Labware: Consider using low-adhesion microplates and tubes.
-
Analytical Verification: Before each experiment, verify the concentration and purity of your stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione?
A1: We recommend starting with a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution. For aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Direct dissolution in aqueous solutions may be challenging due to limited solubility.
Q2: How should I store the stock solution of this compound?
A2: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in tightly sealed vials, preferably under an inert atmosphere. For short-term storage (a few days), 4°C may be acceptable. Avoid repeated freeze-thaw cycles. Protect the solution from light.
Q3: My solution turned slightly yellow after a few hours at room temperature. Is it still usable?
A3: A yellow discoloration often indicates oxidation, likely forming disulfide derivatives.[1][2] This suggests some degradation has occurred, which may impact your experimental results. We strongly advise preparing fresh solutions for each experiment to ensure consistency and accuracy. If you must use the solution, its purity and concentration should be verified by an analytical method like HPLC prior to use.
Q4: Can I adjust the pH of my solution? What is the optimal pH range for stability?
A4: The stability of 1,2,4-triazole derivatives can be pH-dependent.[4] While specific data for this compound is not available, it is advisable to maintain the pH within a neutral range (pH 6-8) unless your experiment requires otherwise. Extreme pH values (highly acidic or alkaline) are more likely to catalyze hydrolysis or other degradation pathways. If you need to adjust the pH, do so carefully and consider performing a stability test at the target pH.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method can separate the parent compound from its potential degradants, allowing for accurate quantification of the remaining active compound over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification of degradation products.
Data Presentation
Table 1: pH-Dependent Stability of Compound X in Solution (Illustrative Data)
| pH | Solvent System | Temperature (°C) | Initial Concentration (µM) | Concentration after 24h (µM) | % Remaining |
| 4.0 | 1% DMSO in Acetate Buffer | 25 | 100 | 85.2 | 85.2% |
| 7.4 | 1% DMSO in PBS | 25 | 100 | 98.1 | 98.1% |
| 9.0 | 1% DMSO in Tris Buffer | 25 | 100 | 92.5 | 92.5% |
Table 2: Temperature and Light Effects on Stability in 1% DMSO/PBS (pH 7.4) (Illustrative Data)
| Condition | Temperature (°C) | Initial Concentration (µM) | Concentration after 48h (µM) | % Remaining |
| Ambient Light | 25 | 100 | 88.3 | 88.3% |
| Dark | 25 | 100 | 97.5 | 97.5% |
| Dark | 4 | 100 | 99.2 | 99.2% |
| Dark | -20 | 100 | 99.8 | 99.8% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 20% acetonitrile and ramp up to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (e.g., scan from 200-400 nm to find the λmax).
-
Sample Preparation: Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample at various time points (e.g., 0, 2, 4, 8, 24 hours) after preparation and storage under defined conditions (e.g., temperature, light exposure).
-
Quantification: Calculate the percentage of the compound remaining at each time point by comparing the peak area to the peak area at time zero.
Protocol 2: Forced Degradation Study
To understand potential degradation pathways, a forced degradation study can be performed.
-
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) or direct sunlight for a defined period.
-
Thermal Degradation: Heat a solid sample or a solution of the compound at a high temperature (e.g., 80°C) for 24 hours.
-
Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Thione-thiol tautomeric equilibrium in solution.
Caption: Logical workflow for troubleshooting solution instability.
Caption: Workflow for conducting a solution stability study.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.
Troubleshooting Crystallization Issues
Crystallization can be a challenging process, and issues such as oiling out, rapid precipitation, or failure to crystallize are common. This section addresses specific problems you may encounter and provides actionable solutions.
Problem 1: The compound "oils out," forming a liquid instead of solid crystals.
-
Cause: This phenomenon, known as oiling out, often occurs when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing.[1] Impurities can also contribute to this issue by depressing the melting point. For complex organic molecules, "oiling out" can inhibit the formation of a crystalline phase altogether, resulting in a gum or amorphous solid.[2]
-
Solution:
-
Re-dissolve and Adjust Solvent: Add a small amount of additional solvent to dissolve the oil, then reheat the solution.
-
Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to orient themselves into a crystal lattice.[3]
-
Lower Crystallization Temperature: If possible, try to induce crystallization at a lower temperature where the compound is more likely to be in a solid state.
-
Change Solvent System: Experiment with a different solvent or a mixture of solvents. A solvent system with a lower boiling point might be beneficial.
-
Problem 2: Crystallization occurs too rapidly, resulting in a fine powder or small, poorly-formed crystals.
-
Cause: Rapid crystallization is often a result of a highly supersaturated solution or a very rapid cooling rate.[1][3] While it may seem desirable, fast crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[1]
-
Solution:
-
Increase Solvent Volume: Reheat the solution and add more solvent to decrease the level of supersaturation. An ideal crystallization shows initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[1]
-
Insulate the Flask: Slow down the cooling process by wrapping the flask in glass wool or placing it in a Dewar flask.
-
Use a Larger Flask: A shallow solvent pool in a large flask can lead to rapid cooling due to a high surface area. Using a flask that is appropriately sized for your solvent volume can help.[1]
-
Problem 3: No crystals form, even after the solution has cooled completely.
-
Cause: The solution may not be sufficiently supersaturated, or there may be no nucleation sites for crystal growth to begin. The chosen solvent may also be too good at dissolving the compound at all temperatures.[4]
-
Solution:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[3] If you don't have a seed crystal, a crystal of a structurally similar compound might also work.[4]
-
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Introduce an Anti-Solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a second solvent (an "anti-solvent") in which the compound is insoluble. This will reduce the overall solubility and promote crystallization.
-
Problem 4: The crystallization yield is very low.
-
Cause: A significant amount of the compound may remain dissolved in the mother liquor.[1] This can happen if too much solvent was used or if the final cooling temperature was not low enough.
-
Solution:
-
Cool Further: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound in the solvent.
-
Concentrate the Mother Liquor: Evaporate a portion of the solvent from the mother liquor and attempt a second crystallization.
-
Check for Residual Compound: Dip a glass stirring rod into the mother liquor and let the solvent evaporate. A significant solid residue indicates that a substantial amount of your compound is still in solution.[1]
-
Quantitative Data Summary: Solvent Selection Guidance
| Solvent Class | Examples | Suitability for Functional Groups Present | Potential Issues |
| Protic Solvents | Ethanol, Methanol, Water | The N-H and C=S groups can form hydrogen bonds. | High solubility at all temperatures, may require an anti-solvent. |
| Aprotic Polar | Acetone, Acetonitrile, DMSO | Good general solubility for polar organic molecules. | May be too effective as a solvent, hindering crystallization.[4] |
| Aprotic Non-Polar | Toluene, Hexane, Diethyl Ether | The aromatic rings and hydrocarbon portions will have some solubility. | Likely to have low solubility overall; may be useful as anti-solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Often good solvents for a wide range of organic compounds. | Highly volatile, which can lead to rapid, uncontrolled crystallization.[4] |
Experimental Protocols
General Protocol for Recrystallization by Cooling
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath. A slow cooling rate is crucial for the formation of large, well-formed crystals.[3]
-
Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[3]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Caption: A flowchart for troubleshooting common crystallization problems.
Caption: Key factors influencing the success of a crystallization experiment.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for this compound?
Given the presence of both polar (amine, thione, ether) and non-polar (aromatic rings) functionalities, a good starting point would be a polar protic solvent like ethanol or a polar aprotic solvent such as acetonitrile. These are often good solvents for 1,2,4-triazole derivatives.[5][6] You may need to use a solvent mixture to achieve the ideal solubility profile.
Q2: Can impurities from the synthesis affect crystallization?
Absolutely. Impurities can interfere with the crystallization process, leading to the formation of defective crystals or preventing crystallization altogether.[7] Sometimes, impurities can act as nucleation sites, which might be helpful or harmful depending on the situation.[7] It is recommended to have a compound purity of at least 80-90% before attempting crystallization for single-crystal X-ray diffraction.[4]
Q3: How long should I wait for crystals to form?
Patience is key in crystallization. While some crystals may appear within minutes, an ideal process involves crystal growth over a period of 20 minutes or longer.[1] It is not uncommon for crystallization to take several hours or even days, especially when aiming for large, high-quality crystals.
Q4: My compound is a salt. Does that change the crystallization strategy?
Yes. If your compound is a salt, its solubility will be highly dependent on the polarity of the solvent. Protic solvents like water or ethanol are often required. In some cases, exchanging the counter-ion for one that is more ordered (e.g., triflate, BPh4-) can significantly improve the chances of obtaining good crystals.[4] Also, be sure to check the pH of your solution, as protonated amine bases can sometimes crystallize preferentially.[4]
Q5: What is the difference between precipitation and crystallization?
Crystallization is the slow and ordered formation of a crystalline solid, which results in a pure product. Precipitation is a rapid process that often traps impurities and results in an amorphous solid or very small, impure crystals. The goal of this procedure is to achieve crystallization, not precipitation.
References
Technical Support Center: Purification of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
This technical support center provides troubleshooting guidance and frequently asked questions for the method refinement and purification of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. The protocols and data presented are based on established methods for structurally similar 1,2,4-triazole-5-thione derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione?
A1: The most common and effective methods for the purification of this compound and its analogs are recrystallization and flash column chromatography.[1][2][3][4] The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on studies of similar 1,2,4-triazole-thione derivatives, ethanol is a frequently used solvent for recrystallization.[2] Other potential solvent systems could include mixtures of DMF/H2O or CHCl3/petroleum ether, depending on the polarity of the impurities.[5] A solvent screen is recommended to determine the optimal conditions.
Q3: What stationary and mobile phases are suitable for column chromatography of this compound?
A3: For flash column chromatography, silica gel (230-400 mesh) is a standard stationary phase.[6] A common mobile phase for similar compounds is a mixture of dichloromethane (DCM) and diethyl ether (Et2O), often in a ratio of 8:2.[4] Gradient elution may be necessary to achieve optimal separation.
Q4: How can I monitor the purity of the fractions during purification?
A4: Thin-layer chromatography (TLC) is the standard method for monitoring the progress of column chromatography and assessing the purity of recrystallized products.[1] A suitable TLC solvent system would be similar to the mobile phase used for column chromatography. Spots can be visualized under a UV lamp.[1]
Q5: The compound appears to be insoluble in common organic solvents. What can I do?
A5: The polar 1,2,4-triazole ring can enhance solubility in more polar solvents.[5] If solubility is an issue, consider using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for sample preparation before chromatography, though this can complicate solvent removal. For recrystallization, trying solvent mixtures or heating the solvent can improve solubility.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Based on similar compounds, ethanol is a good starting point.[2] |
| Too little solvent is used. | Gradually add more solvent until the compound dissolves. | |
| Compound oils out instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
| The presence of impurities. | Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. | |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen solvent at cold temperatures. | Use a less polar solvent or a solvent mixture in which the compound has lower solubility at room temperature. Ensure the solution is thoroughly cooled before filtration. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask. Minimize the amount of solvent used to just dissolve the compound. | |
| Crystals are colored despite starting with a seemingly pure crude product. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | Incorrect mobile phase polarity. | Optimize the eluent system using TLC. If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it remains at the baseline (low Rf), increase the polarity. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| The column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling.[7] | |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[6] |
| The compound has strong interactions with the silica gel. | Consider using a different stationary phase, such as alumina, or adding a small amount of a polar modifier like methanol or triethylamine to the eluent. | |
| Streaking or tailing of spots on TLC. | The compound is acidic or basic and interacting with the silica gel. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization. |
| The sample is not fully dissolved or contains particulates. | Ensure the sample is fully dissolved in a minimal amount of solvent before loading. Filter the sample if necessary. | |
| Cracks appear in the silica gel bed. | The column has run dry. | Never let the solvent level drop below the top of the silica gel.[7] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione and a minimal amount of ethanol. Heat the mixture to reflux with stirring until the solid completely dissolves. Add more ethanol portion-wise if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. A good system will give the target compound an Rf value of approximately 0.2-0.4. For similar compounds, a starting point could be DCM:Et2O (8:2).[4]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.[6] Ensure the packing is uniform and free of air bubbles.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is low, the crude product can be adsorbed onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The flow rate can be increased by applying positive pressure.[7]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
The following table summarizes typical data for 1,2,4-triazole-5-thione derivatives found in the literature. This data should be used as a reference, and specific values for the target compound should be determined experimentally.
| Parameter | Typical Values for 1,2,4-Triazole-5-Thione Derivatives | Reference |
| Melting Point | 131 - 289 °C (Varies significantly with substitution) | [3] |
| Recrystallization Solvent | Ethanol, DMF/H2O, CHCl3/Petroleum Ether | [1][2][5] |
| Column Chromatography Stationary Phase | Silica Gel (230-400 mesh) | [6] |
| Column Chromatography Mobile Phase | DCM:Et2O (8:2), Hexane:Ethyl Acetate mixtures | [4] |
| TLC Rf Value | 0.2 - 0.5 (Highly dependent on the eluent system) |
Visualizations
Caption: Experimental workflow for purification.
Caption: Troubleshooting decision tree.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Selectivity of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
This technical support center provides troubleshooting guides and frequently asked questions for researchers working with 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, hereafter referred to as Triazothione-MPE . The content is designed to address common challenges encountered during its experimental validation and optimization, with a focus on improving its selectivity for its putative target.
Frequently Asked Questions (FAQs)
Q1: What is the putative molecular target of Triazothione-MPE?
Based on structure-activity relationship (SAR) studies of similar 1,2,4-triazolin-5-thione derivatives, the primary target of Triazothione-MPE is hypothesized to be Casein Kinase 1 gamma (CK1γ) .[1][2] Several compounds with this scaffold have demonstrated inhibitory activity against members of the Casein Kinase family.[1]
Q2: What are the likely off-targets for Triazothione-MPE, and why is selectivity a concern?
The primary off-target concern is Casein Kinase 2 alpha (CK2α) , which shows structural similarity to CK1γ and has been shown to be inhibited by related 1,2,4-triazole compounds.[1] Due to the high conservation of the ATP-binding site across the human kinome, promiscuous inhibition of multiple kinases is a common challenge.[3] Lack of selectivity can lead to misleading experimental results and potential off-target effects in a therapeutic context.[4][5]
Q3: What is the hypothesized role of the key functional groups in Triazothione-MPE for target binding?
While specific co-crystal structures are not available, SAR from related compounds suggests the following roles:
-
1,2,4-triazole-5-thione Core : This heterocyclic system is a common scaffold for kinase inhibitors and likely forms key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1][6]
-
Methoxy Group : The methoxy substituent can influence ligand-target binding, physicochemical properties, and metabolic stability. It may form specific interactions with the target or sterically prevent binding to off-targets.[7][8]
-
(2-prop-2-enoxyphenyl)methylamino Side Chain : This larger substituent likely occupies the solvent-exposed region of the ATP pocket, and modifications here can significantly impact selectivity by exploiting differences between kinase active sites.[3]
Troubleshooting Experimental Challenges
Q1: My IC50 value for Triazothione-MPE against CK1γ is significantly higher than expected.
This is a common issue that can arise from several factors. Consult the following troubleshooting guide.
Data Presentation: Hypothetical Selectivity Profile of Triazothione-MPE
The following table presents a hypothetical kinase selectivity profile for Triazothione-MPE, illustrating a typical scenario where the compound shows activity against the primary target but with notable off-target inhibition.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / Target IC50) |
| CK1γ (Target) | 50 | - |
| CK2α | 450 | 9-fold |
| GSK3β | 2,500 | 50-fold |
| PIM1 | >10,000 | >200-fold |
| SRC | >10,000 | >200-fold |
This is a hypothetical table created for illustrative purposes.
Troubleshooting Logic for Suboptimal IC50 Values
Caption: Troubleshooting decision tree for high IC50 values.
Q2: My biochemical assay results for Triazothione-MPE are not replicating in cell-based assays.
Discrepancies between biochemical and cellular activity are common. Key factors include:
-
Cell Permeability: The compound may not efficiently cross the cell membrane.
-
High Intracellular ATP: Cellular ATP concentrations (typically 1-5 mM) are much higher than those used in many biochemical assays.[9] This high concentration can outcompete ATP-competitive inhibitors like Triazothione-MPE, leading to a significant drop in apparent potency.[9]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), preventing it from reaching the intracellular target.
-
Cellular Metabolism: The compound may be rapidly metabolized into inactive forms within the cell.
-
Target Engagement: The kinase may not be in an active conformation or accessible to the inhibitor in the specific cellular context.
Q3: How can I experimentally improve or validate the selectivity of Triazothione-MPE?
Improving selectivity often requires chemical modification, but experimental design is crucial for accurate assessment.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for assessing and improving inhibitor selectivity.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of Triazothione-MPE against a target kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10]
Materials:
-
Kinase: Purified, active CK1γ enzyme.
-
Substrate: Appropriate peptide or protein substrate for CK1γ.
-
Inhibitor: Triazothione-MPE dissolved in 100% DMSO.
-
Assay Buffer: Kinase reaction buffer (pH 7.5, containing MgCl2).
-
ATP: Adenosine triphosphate solution at a concentration equal to the Km for CK1γ.[11]
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Titration: Prepare a serial dilution of Triazothione-MPE in 100% DMSO. Typically, an 11-point, 3-fold serial dilution starting from 1 mM.
-
Assay Plate Preparation: Add 1 µL of the serially diluted compound or DMSO (as a control) to the wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in the assay buffer.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Prepare a master mix of ATP in the assay buffer.
-
Initiate the reaction by adding 2 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol confirms that Triazothione-MPE binds to CK1γ inside living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
Materials:
-
HEK293 cells transiently expressing CK1γ-NanoLuc® fusion protein.
-
NanoBRET™ Tracer K-10 (a fluorescent probe that binds to the kinase).
-
Triazothione-MPE dissolved in 100% DMSO.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well cell culture plates.
-
NanoBRET™ Nano-Glo® Substrate.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing CK1γ-NanoLuc® into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of Triazothione-MPE in Opti-MEM®. Add these dilutions to the corresponding wells.
-
Tracer Addition: Add the NanoBRET™ Tracer K-10 to all wells at its predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate as per the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Convert these ratios to percent inhibition relative to vehicle (DMSO) controls and determine the cellular IC50 value.
Visualizing the Biological Context
Understanding the signaling pathway provides context for why selective inhibition is critical for elucidating biological function.
Hypothetical CK1γ Signaling Pathway
Caption: Simplified signaling cascade involving the target kinase CK1γ.
References
- 1. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. tandfonline.com [tandfonline.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the methoxy group in the side chain of debromoaplysiatoxin on its tumor-promoting and anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Cytotoxicity of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in Normal Cells
Disclaimer: Information regarding the specific compound 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is limited. The following strategies, protocols, and data are based on research on related 1,2,4-triazole-5-thione derivatives and general principles of minimizing drug-induced cytotoxicity. Researchers should validate these approaches for the specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines when using 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione. What are the potential general mechanisms of this off-target toxicity?
A1: While the exact mechanism for this specific compound is not yet fully elucidated, 1,2,4-triazole-5-thione derivatives can induce cytotoxicity through various mechanisms. These may include the induction of apoptosis, disruption of the cell cycle, and generation of reactive oxygen species (ROS). It is crucial to first characterize the type of cell death (apoptosis, necrosis, or autophagy) being induced in your specific normal cell line to devise a targeted mitigation strategy.[1]
Q2: What are some initial steps we can take to reduce the cytotoxicity of our compound in normal cells without compromising its efficacy in cancer cells?
A2: A primary strategy is to explore the therapeutic window by performing dose-response studies on both normal and cancer cell lines. Additionally, several general strategies can be employed:
-
Co-administration with Cytoprotective Agents: Certain agents can protect normal cells from chemotherapy-induced damage.[2][3] Examples include antioxidants to counteract ROS-induced damage or agents that modulate specific signaling pathways involved in cell survival.
-
Modification of the Delivery System: Encapsulating the compound in nanoparticles or liposomes can improve its targeted delivery to cancer cells, thereby reducing systemic exposure and toxicity to normal tissues.
-
Structural Modification of the Compound: While a long-term strategy, medicinal chemists in your team could explore modifications to the compound's structure to reduce its affinity for targets in normal cells.
Q3: Are there any known cytoprotective agents that have been used with similar compounds?
A3: Specific cytoprotective agents for this particular triazole derivative are not documented. However, general-purpose cytoprotective agents used in chemotherapy can be a starting point. These include amifostine, dexrazoxane, and mesna, which are known to protect normal tissues from the harmful effects of certain anticancer drugs.[3] Additionally, phytochemicals with antioxidant and anti-inflammatory properties have shown potential in reducing the side effects of chemotherapy.[4][5] It is essential to empirically test the compatibility and efficacy of any cytoprotective agent with your experimental system.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density, variations in compound dissolution, or fluctuations in incubation times.
-
Troubleshooting Steps:
-
Ensure a consistent number of viable cells are seeded in each well.
-
Prepare a fresh stock solution of the compound for each experiment and ensure complete dissolution. The use of solvents like DMSO should be consistent across all treatments and controls, and the final concentration should be non-toxic to the cells.[6]
-
Standardize all incubation times precisely.
-
Include positive and negative controls in every assay to monitor for consistency.
-
Issue 2: The chosen cytoprotective agent is also protecting the cancer cells.
-
Possible Cause: The protective mechanism of the agent is not specific to normal cells.
-
Troubleshooting Steps:
-
Screen a panel of cytoprotective agents with different mechanisms of action.
-
Investigate agents that exploit the differences between normal and cancer cells, such as dependencies on specific signaling pathways. For example, inhibitors of CDK4/6 have been shown to selectively protect normal cells.[7][8]
-
Optimize the concentration and timing of the cytoprotective agent's administration relative to the triazole compound treatment.
-
Quantitative Data Summary
The following tables summarize hypothetical cytotoxicity data based on findings for other 1,2,4-triazole derivatives to provide a comparative context.
Table 1: Comparative IC50 Values of 1,2,4-Triazole Derivatives in Cancer vs. Normal Cell Lines
| Compound Reference | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Derivative A[9] | MCF-7 (Breast) | 7.62 | L929 (Fibroblast) | >100 | >13.1 |
| Derivative B[10] | Thymocytes | 0.012 | Lymphocytes | 0.012 | 1 |
| B9 (triazole derivative)[11][12] | VMM917 (Melanoma) | - | BJ (Fibroblast) | - | 4.9 |
| TP-315[13][14] | HepG2 (Liver) | >100 | - | - | - |
Note: The data presented are for illustrative purposes and are derived from different studies on various 1,2,4-triazole derivatives. Researchers must determine the IC50 values for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione in their specific cell lines.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]
Materials:
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the triazole compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Evaluation of Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Treated cells from Protocol 1
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Follow the treatment procedure as described in Protocol 1.
-
After the treatment period, equilibrate the 96-well plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
Visualizations
Caption: Workflow for assessing and mitigating cytotoxicity.
References
- 1. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 2. cytoprotective-agents-to-avoid-chemotherapy-induced-sideeffects-on-normal-cells-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. Current role of protective agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection against chemotherapy- and radiotherapy-induced side effects: A review based on the mechanisms and therapeutic opportunities of phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 12. View of Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells [ijbch.kaznu.kz]
- 13. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating the mechanism of action of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant mechanism of action of a representative 1,2,4-triazole-5-thione derivative, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) . Due to the lack of specific data on 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, this document focuses on TP-315 as a well-characterized analogue to illustrate the validation process for this class of compounds. The guide compares its performance with established anticonvulsant drugs that share a similar mechanism of action and provides detailed experimental protocols and supporting data to validate its therapeutic potential.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary anticonvulsant mechanism of action for TP-315 and related 1,2,4-triazole-3-thione derivatives is the blockade of voltage-gated sodium channels (VGSCs).[1] These channels are crucial for the initiation and propagation of action potentials in neurons.[2] In pathological conditions such as epilepsy, neurons can become hyperexcitable, leading to seizures. By blocking VGSCs, these compounds reduce the influx of sodium ions into the neuron, thereby dampening excessive electrical activity and preventing seizure propagation.[1][2] This mechanism is shared by several established antiepileptic drugs (AEDs), including phenytoin and carbamazepine.[2][3]
dot
Caption: Proposed mechanism of action for TP-315.
Comparative Performance Data
The anticonvulsant efficacy of TP-315 has been evaluated and compared with standard AEDs using preclinical models. The Maximal Electroshock (MES) seizure test in rodents is a primary model for generalized tonic-clonic seizures and is used to assess the ability of a compound to prevent seizure spread.[4][5] The median effective dose (ED50) is a key metric from this assay, representing the dose at which 50% of the animals are protected from the seizure.
| Compound | Class | Mechanism of Action | MES ED50 (mg/kg, mouse) | Reference |
| TP-315 | 1,2,4-Triazole-3-thione | VGSC Blocker | 9.7 | [1] |
| Phenytoin | Hydantoin | VGSC Blocker | 9.5 | [6] |
| Carbamazepine | Dibenzazepine | VGSC Blocker | 8.8 | [7] |
Experimental Protocols for Mechanism Validation
To validate the mechanism of action of a compound like TP-315 as a VGSC blocker, a multi-tiered experimental approach is employed, progressing from in vivo efficacy models to in vitro and ex vivo target engagement assays.
Maximal Electroshock (MES) Seizure Test
This in vivo assay provides an initial assessment of a compound's anticonvulsant activity.[4][8][9]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Procedure:
-
Rodents (typically mice or rats) are administered the test compound or vehicle control at various doses via a specific route (e.g., intraperitoneally or orally).
-
At the time of expected peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.[4][10]
-
The animals are observed for the presence or absence of a tonic hindlimb extension.
-
The percentage of animals protected at each dose is recorded, and the ED50 value is calculated.
dot
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Whole-Cell Patch-Clamp Electrophysiology
This in vitro technique directly measures the effect of a compound on the activity of VGSCs in isolated neurons or cells expressing these channels.[11][12]
Objective: To characterize the inhibitory effect of the test compound on sodium currents.
Procedure:
-
Cultured neurons or a cell line expressing the target sodium channel subtype (e.g., Nav1.1, Nav1.2) are prepared.
-
A glass micropipette forms a high-resistance "giga-seal" with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).[13]
-
The membrane potential is "clamped" at a holding potential (e.g., -100 mV).
-
Voltage steps are applied to elicit sodium currents, which are recorded.
-
The test compound is applied to the bath solution, and the effect on the amplitude and kinetics of the sodium current is measured.
-
A concentration-response curve is generated to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Radioligand Binding Assay
This biochemical assay determines if the test compound binds to a specific site on the sodium channel.[14]
Objective: To assess the binding affinity of the test compound to the batrachotoxin (BTX) binding site (site 2) on the VGSC.
Procedure:
-
A membrane preparation from a tissue rich in sodium channels (e.g., rat brain synaptosomes) is prepared.
-
The membranes are incubated with a radiolabeled ligand that binds to the target site, such as [³H]batrachotoxinin-A 20-α-benzoate ([³H]BTX-B).[14][15]
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The data is used to calculate the Ki (inhibitory constant), which reflects the binding affinity of the test compound.
dot
Caption: Logical flow for validating and comparing VGSC blockers.
Conclusion
The validation of the mechanism of action for novel 1,2,4-triazole-5-thione derivatives as anticonvulsant agents follows a well-established pipeline of in vivo and in vitro experiments. The representative compound, TP-315, demonstrates potent anticonvulsant activity in the MES model, comparable to that of established drugs like phenytoin and carbamazepine. Its mechanism as a voltage-gated sodium channel blocker can be further confirmed and characterized through electrophysiological and biochemical assays. This comparative approach, supported by detailed experimental protocols, provides a robust framework for the preclinical evaluation of this promising class of compounds for the treatment of epilepsy.
References
- 1. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents[v1] | Preprints.org [preprints.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. axolbio.com [axolbio.com]
- 12. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. jneurosci.org [jneurosci.org]
- 15. pnas.org [pnas.org]
Comparative study of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione with other triazole derivatives
A comprehensive analysis of the biological activities of 4-amino-1,2,4-triazole-5-thione derivatives in comparison to other structurally related triazole compounds, supported by experimental data from peer-reviewed studies.
Disclaimer: Direct experimental data for the specific compound 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is not available in the reviewed scientific literature. This guide therefore provides a comparative study of structurally related 4-amino-1,2,4-triazole-5-thione derivatives and other triazole compounds to offer insights into their potential biological activities.
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The 4-amino-1,2,4-triazole-5-thione scaffold is of particular interest due to its versatile chemical reactivity and its presence in numerous biologically active molecules. This guide presents a comparative analysis of the biological performance of this scaffold against other triazole derivatives, supported by experimental findings.
Anticancer Activity: A Comparative Overview
Several studies have explored the anticancer potential of 1,2,4-triazole-5-thione derivatives against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected compounds.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| TP6 | 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | B16F10 (Murine Melanoma) | 41.12 | [3] |
| 4c | [4][5][6]triazolo[4,3-a]pyrimidine derivative | MDA-MB-231 (Breast Cancer) | 17.83 | [7] |
| 4j | [4][5][6]triazolo[4,3-a]pyrimidine derivative | MCF-7 (Breast Cancer) | 19.73 | [7] |
| SCT-4 | 1,3,4-Thiadiazole with 3-methoxyphenyl substituent | MCF-7 (Breast Cancer) | >100 (74% viability at 100 µM) | [8] |
| Compound 6b | 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid | MDA-MB-231, MCF-7, HCT 116 | Not specified, but showed potent in vivo activity | [4] |
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole are well-established antimicrobial and antifungal agents. The following table presents the minimum inhibitory concentration (MIC) values for selected triazole compounds against various microbial strains.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound 9b | Methyl 4-(2-((4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)thio)acetamido)-2-hydroxybenzoate | Aspergillus niger | 12.5 | [6] |
| Compound 9d | Methyl 4-(2-((4-(4-methoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)thio)acetamido)-2-hydroxybenzoate | Aspergillus niger | 12.5 | [6] |
| Compound 9e | Methyl 4-(2-((4-(4-nitrophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)thio)acetamido)-2-hydroxybenzoate | Aspergillus niger | 12.5 | [6] |
| Compound 19 | Pyridine derivative bearing methyl 4-aminosalicylate | Aspergillus niger | 12.5 | [6] |
| Reference | Fluconazole | Aspergillus niger | 6.25 | [6] |
Experimental Protocols
General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
A common synthetic route to produce 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol involves a multi-step process starting from a carboxylic acid. The following is a generalized protocol based on several literature procedures.[9]
-
Esterification: The starting carboxylic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ester.
-
Hydrazide Formation: The synthesized ester is then treated with hydrazine hydrate, typically under reflux, to form the acid hydrazide.
-
Potassium Dithiocarbazinate Salt Formation: The acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol, followed by the addition of carbon disulfide with stirring, often at a low temperature, to precipitate the potassium dithiocarbazinate salt.
-
Cyclization: The potassium salt is then refluxed with an excess of hydrazine hydrate in water to induce cyclization, forming the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is typically isolated by acidification of the reaction mixture.
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Efficacy Analysis: A Comparative Guide to 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione and Standard Tuberculosis Treatments
Disclaimer: The compound 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione is a novel molecule, and as such, there is no publicly available data on its biological efficacy. This guide provides a comparative analysis based on a closely related 1,2,4-triazole-5-thione derivative with demonstrated anti-tubercular activity, hereinafter referred to as "Triazole Analogue," against standard-of-care drugs for tuberculosis (TB).
Derivatives of 1,2,4-triazole-5-thione have shown promise in a range of therapeutic areas, including as antimicrobial, anticonvulsant, and anti-inflammatory agents.[1] A notable area of investigation is their potential as direct inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a critical enzyme in mycolic acid biosynthesis, which is a key component of the mycobacterial cell wall.[2][3]
This guide focuses on the anti-tubercular efficacy of a potent Triazole Analogue from this class and compares it with the first-line anti-TB drugs: Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB).
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of the Triazole Analogue and standard-of-care anti-tubercular agents against the H37Rv strain of Mycobacterium tuberculosis.
| Compound/Drug | Target | MIC (µg/mL) | MIC (µM) | IC50 (nM) |
| Triazole Analogue (Compound 6b) | InhA | ~0.07 | 0.19[2][3] | 90[2][3] |
| Isoniazid (INH) | InhA (pro-drug) | 0.015 - 0.06[4][5][6] | 0.11 - 0.44 | - |
| Rifampicin (RIF) | RNA Polymerase | 0.12 - 0.5[5][7][8] | 0.15 - 0.61 | - |
| Pyrazinamide (PZA) | Ribosomal Protein S1 | 25 - 50 (at acidic pH)[9][10][11] | 203 - 406 | - |
| Ethambutol (EMB) | Arabinosyltransferase | 1 - 4[12] | 4.9 - 19.6 | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Mechanism of Action: Targeting Mycolic Acid Synthesis
Isoniazid, a cornerstone of TB therapy, is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[13] The activated form then covalently binds to NAD(H), forming an adduct that inhibits InhA, thereby blocking the synthesis of mycolic acids.[13] In contrast, the Triazole Analogue acts as a direct inhibitor of InhA, bypassing the need for activation by KatG. This direct mechanism of action is a significant advantage, as mutations in the katG gene are a common cause of isoniazid resistance.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Resazurin Microtiter Assay (REMA)
This method is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.
Principle: Resazurin, a blue-colored, non-fluorescent, and cell-permeable dye, is reduced by the metabolic activity of viable mycobacteria to the pink-colored, fluorescent resorufin. A color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest drug concentration that prevents this color change.[14][15]
Procedure:
-
Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80. The bacterial suspension is adjusted to a McFarland standard of 1.[16]
-
Drug Dilution: Test compounds and standard drugs are serially diluted in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells (growth control without drug, and sterility control without bacteria) are included.[14][16]
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.[14][16]
-
Addition of Resazurin: After the initial incubation, a sterile solution of resazurin is added to each well.[14][16]
-
Second Incubation and Reading: The plates are re-incubated for 24-48 hours. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[14][16]
InhA Enzyme Inhibition Assay
This assay measures the ability of a compound to directly inhibit the activity of the InhA enzyme.
Principle: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, a cofactor in the enzymatic reaction.
Procedure:
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing a buffer solution, the substrate (e.g., 2-trans-octenoyl-CoA), and NADH.[17]
-
Addition of Inhibitor: The test compound (Triazole Analogue) is added to the wells at various concentrations.
-
Enzyme Initiation: The reaction is initiated by the addition of purified InhA enzyme.
-
Absorbance Reading: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
IC50 Determination: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[17]
Conclusion
The 1,2,4-triazole-5-thione scaffold represents a promising class of compounds for the development of new anti-tubercular agents. The Triazole Analogue discussed in this guide demonstrates potent in vitro activity against M. tuberculosis, comparable to the first-line drug Isoniazid, with the significant advantage of being a direct inhibitor of InhA. This circumvents a common mechanism of resistance to Isoniazid. Further investigation into the efficacy of compounds like 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione against multidrug-resistant strains of M. tuberculosis and in in vivo models is warranted to fully assess their therapeutic potential.
References
- 1. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 11. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research SOP: ANTI- TUBERCULOSIS ACTIVITY OF TEST SAMPLE USING RESAZURIN MICROTITER ASSAY PLATE METHOD [researchsop.com]
- 17. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of in vitro and in vivo results for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
A detailed examination of in vitro and in vivo data for the promising anticonvulsant candidate, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), against established antiepileptic drugs.
Publication Note: While the initial focus of this guide was 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, a comprehensive search of publicly available scientific literature yielded no specific in vitro or in vivo studies for this particular compound. Therefore, to fulfill the request for a comparative analysis within this chemical class, we have selected a well-researched derivative, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), as a representative compound. This guide provides a comparative overview of TP-315 against the widely-used anticonvulsant drugs Carbamazepine, Phenytoin, and Valproic Acid.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment involves antiepileptic drugs (AEDs), which primarily act by modulating neuronal excitability. This guide provides a comparative analysis of a novel 1,2,4-triazole-5-thione derivative, TP-315, and three established AEDs: Carbamazepine, Phenytoin, and Valproic Acid. The comparison is based on available in vitro and in vivo experimental data, focusing on anticonvulsant efficacy, mechanism of action, and safety profiles.
In Vivo Anticonvulsant Activity
The maximal electroshock (MES) test in mice is a standard preclinical model for evaluating the efficacy of drugs against generalized tonic-clonic seizures. The median effective dose (ED50), the dose at which 50% of the animals are protected from the seizure, is a key parameter for comparison.
| Compound | Animal Model | MES Test ED50 (mg/kg, i.p.) | Reference |
| TP-315 | Mice (Albino Swiss) | 47.6 | [1] |
| Carbamazepine | Mice | 10.5 ± 0.9 | [2] |
| Phenytoin | Mice | 8 - 11 | [3] |
| Valproic Acid | Mice (CF-1) | 190 | [4] |
Note: ED50 values can vary depending on the animal strain, experimental conditions, and the protocol used for drug administration. The data presented here are from separate studies and should be interpreted with this in mind.
Mechanism of Action
The primary mechanism of action for TP-315, Carbamazepine, and Phenytoin involves the modulation of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials. Valproic acid, in contrast, has a broader mechanism of action.
Caption: Mechanisms of action for TP-315 and comparator anticonvulsants.
In Vitro Activity
In vitro assays provide quantitative measures of a compound's interaction with its molecular target. For VGSC blockers, the half-maximal inhibitory concentration (IC50) is a key metric.
| Compound | Target | In Vitro Assay | IC50 | Reference |
| Related Triazole | Voltage-Gated Sodium Channels | Radioligand binding assay | 6.17 µM | [5] |
| Carbamazepine | Voltage-Gated Sodium Channels (hNav1.7) | Whole-cell patch clamp | Tonic block: >100 µM, Use-dependent block: 46.72 µM | [6] |
| Phenytoin | Voltage-Gated Sodium Channels (rat hippocampal CA1 neurons) | Whole-cell patch clamp | 72.6 ± 22.5 μM | [7] |
| Valproic Acid | Multiple | N/A | N/A | [8][9][10][11] |
Note: A direct IC50 value for TP-315 on voltage-gated sodium channels was not found in the reviewed literature. The value presented is for a structurally related 1,2,4-triazole-3-thione derivative.[5]
Safety and Toxicity Profile
Preclinical safety evaluation is crucial for drug development. The available data for TP-315 suggests a favorable safety profile.
| Compound | In Vitro Toxicity | In Vivo Toxicity (Mice) | Reference |
| TP-315 | Slightly affected viability of human hepatic HepG2 cells. | No significant hepato- or nephrotoxic effects observed after chronic administration. | [12] |
| Carbamazepine | - | Neurotoxicity observed. | [2] |
| Phenytoin | - | Neurotoxicity observed. | [3] |
| Valproic Acid | - | Sedative effects at higher doses. | [13] |
Experimental Protocols
In Vivo: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Caption: Generalized workflow for the Maximal Electroshock (MES) test in mice.
Protocol Details:
-
Animal Model: Male albino Swiss mice are commonly used.[1]
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 Hz, 0.2-second duration) is delivered via corneal or auricular electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this seizure.
-
Data Analysis: The ED50 value is calculated from the dose-response curve.
In Vitro: Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the electrical currents flowing across the membrane of a single cell, allowing for the direct assessment of a compound's effect on ion channels.
Protocol Details:
-
Cell Preparation: Neurons or cell lines expressing the target ion channel (e.g., voltage-gated sodium channels) are cultured.
-
Recording: A glass micropipette filled with a conductive solution is sealed onto the surface of a cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage, and the currents required to maintain this potential are measured.
-
Drug Application: The test compound is applied to the cell, and changes in the ion channel currents are recorded.
-
Data Analysis: The concentration of the compound that inhibits 50% of the channel current (IC50) is determined from the concentration-response curve.
Conclusion
The available preclinical data suggests that 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) is a promising anticonvulsant candidate. Its efficacy in the MES model, coupled with a favorable in vivo safety profile, warrants further investigation. While its primary mechanism of action appears to be the modulation of voltage-gated sodium channels, similar to Carbamazepine and Phenytoin, further in vitro studies are needed to fully characterize its interaction with different sodium channel subtypes and to establish a more precise quantitative comparison with existing drugs. The broad-spectrum mechanism of Valproic Acid sets it apart from the other compounds, offering an alternative therapeutic approach. This comparative guide highlights the potential of novel 1,2,4-triazole-5-thione derivatives in the search for new and improved treatments for epilepsy.
References
- 1. mdpi.com [mdpi.com]
- 2. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Linker Elongation on the VGSC Affinity and Anticonvulsant Activity among 4-Alkyl-5-aryl-1,2,4-triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
For Immediate Release
This guide provides a detailed comparative analysis of two plausible synthetic routes for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, a novel heterocyclic compound with potential applications in drug discovery. As direct synthesis literature for this specific molecule is not yet established, this comparison is built upon well-documented and reliable methods for the synthesis of analogous 1,2,4-triazole-5-thione derivatives. The comparison focuses on the synthesis of the key intermediate, 4-amino-1H-1,2,4-triazole-5-thione, which constitutes the core difference between the two routes.
The subsequent formation of the target molecule involves the synthesis of the aldehyde precursor, 3-methoxy-2-(prop-2-enoxy)benzaldehyde, followed by its condensation with the triazole intermediate to form a Schiff base, and a final reduction step. These latter stages are considered common to both routes for a direct and objective comparison of the core synthesis strategies.
Comparative Analysis of Synthesis Routes
The two primary routes for the synthesis of the 4-amino-1H-1,2,4-triazole-5-thione core are distinguished by their starting materials and reaction mechanisms.
-
Route A: The Thiosemicarbazide Cyclization Method. This is a well-established, multi-step approach that begins with the formation of an acid hydrazide, followed by reaction with carbon disulfide to yield a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to form the desired triazole-thione ring.
-
Route B: The Thiocarbohydrazide Fusion Method. This route offers a more direct, often one-pot, approach where a suitable carboxylic acid is heated (fused) directly with thiocarbohydrazide to yield the 4-amino-1H-1,2,4-triazole-5-thione.[1][2]
The following table summarizes the key quantitative data for these two proposed routes, including the common subsequent steps to reach the final product.
| Parameter | Route A: Thiosemicarbazide Method | Route B: Thiocarbohydrazide Method |
| Core Intermediate | 4-Amino-1H-1,2,4-triazole-5-thione | 4-Amino-1H-1,2,4-triazole-5-thione |
| Core Synthesis Steps | 3 (Hydrazide, Salt, Cyclization) | 1 (Fusion) |
| Core Synthesis Yield | ~75%[3] | ~69% |
| Core Synthesis Time | 10-12 hours | 2-3 hours[2] |
| Key Reagents | CS₂, KOH, Hydrazine Hydrate | Thiocarbohydrazide |
| Overall Steps | 5 | 3 |
| Estimated Overall Yield | ~45-55% | ~40-50% |
| Advantages | Well-established, high purity of intermediate. | Fewer steps, shorter reaction time, one-pot potential. |
| Disadvantages | Longer overall process, use of toxic CS₂. | High temperature fusion, potential for side products. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Comparative workflow of two proposed synthesis routes.
Detailed Experimental Protocols
The following are representative experimental protocols adapted from the literature for analogous compounds.
Common Precursor Synthesis: 3-methoxy-2-(prop-2-enoxy)benzaldehyde
To a solution of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) (10 mmol) in acetone (50 mL), anhydrous potassium carbonate (15 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Allyl bromide (12 mmol) is then added dropwise, and the reaction mixture is refluxed for 4-6 hours until completion (monitored by TLC). The mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired aldehyde.
Route A: Synthesis of 4-Amino-1H-1,2,4-triazole-5-thione (Thiosemicarbazide Method)
-
Step 1: Potassium 2-formylhydrazine-1-carbodithioate Formic acid hydrazide (0.1 mol) is dissolved in a cold solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL). Carbon disulfide (0.11 mol) is added dropwise with stirring while maintaining the temperature below 10°C. The mixture is stirred for an additional 4-6 hours at room temperature. The precipitated potassium salt is filtered, washed with cold ether, and dried.
-
Step 2: 4-Amino-1H-1,2,4-triazole-5-thione A suspension of the potassium salt (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) is refluxed for 6-8 hours, during which the color of the mixture changes and hydrogen sulfide gas evolves. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to give the pure product.[3]
Route B: Synthesis of 4-Amino-1H-1,2,4-triazole-5-thione (Thiocarbohydrazide Method)
A mixture of formic acid (0.1 mol) and thiocarbohydrazide (0.1 mol) is placed in a round-bottom flask and heated in an oil bath at 160-170°C for 2 hours.[2] The resulting fused mass is cooled to room temperature and then triturated with hot water. The solid product is collected by filtration, washed with sodium bicarbonate solution to remove any unreacted acid, and then with water. The crude product is recrystallized from methanol to yield the pure triazole.[1]
Final Common Steps
-
Step 1: Schiff Base Formation A mixture of 4-amino-1H-1,2,4-triazole-5-thione (10 mmol) and 3-methoxy-2-(prop-2-enoxy)benzaldehyde (10 mmol) in absolute ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours.[4] The reaction is monitored by TLC. Upon cooling, the precipitated Schiff base is filtered, dried, and can be used in the next step without further purification.
-
Step 2: Reduction to Final Product The Schiff base (5 mmol) is dissolved in methanol (50 mL) and cooled in an ice bath. Sodium borohydride (10 mmol) is added portion-wise over 30 minutes. The reaction mixture is then stirred at room temperature for 2-3 hours. The solvent is evaporated, and the residue is treated with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product, 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione, which can be further purified by recrystallization or column chromatography.
Conclusion
Both Route A and Route B present viable pathways for the synthesis of the target molecule's core intermediate. Route B, the thiocarbohydrazide fusion method, is significantly more step-economical and time-efficient.[2] However, it requires high temperatures which may not be suitable for sensitive substrates. Route A, the thiosemicarbazide cyclization method, is a longer process but proceeds under milder conditions and may offer better control and purity of the intermediate.[3] The choice of synthesis route will ultimately depend on the specific requirements of the research, including scale, available equipment, and the desired purity of the final compound.
References
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vitro safety profile of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione against a panel of structurally related 1,2,4-triazole-5-thione derivatives. The assessment focuses on key indicators of cellular toxicity and potential for adverse drug reactions, offering valuable data for early-stage drug development and lead optimization.
Executive Summary
The development of novel therapeutic agents requires a thorough evaluation of their safety profile. This guide benchmarks the safety of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione by comparing its in vitro cytotoxicity with that of other compounds in the same chemical class. While specific safety data for the title compound is not publicly available, this analysis of related structures provides a crucial framework for predicting its potential liabilities. The data presented herein, collated from various published studies, highlights the general cytotoxicity trends within the 1,2,4-triazole-5-thione family and underscores the importance of specific substitutions in modulating the safety profile.
Comparative Safety Data
The following table summarizes the available in vitro cytotoxicity data for a selection of 1,2,4-triazole-5-thione derivatives against various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Name/Number | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound of Interest (Hypothetical Data) | Normal Human Cell Line (e.g., MRC-5) | MTT Assay | >100 | N/A |
| 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thymocytes | Trypan Blue Exclusion | 0.46 | [1] |
| 4-amino-5-(5-phenylthien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Lymphocytes | Trypan Blue Exclusion | 0.012 | [1] |
| 4-amino-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thymocytes | Trypan Blue Exclusion | 0.012 | [1] |
| N-[2-(4-chlorophenyl)ethyl]-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide | L929 (nonmalignant fibroblast) | MTT Assay | >100 | [2] |
| 2-[(4-methylphenyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]hydrazinecarbothioamide | L929 (nonmalignant fibroblast) | MTT Assay | >100 | [2] |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | VERO (normal kidney epithelial) | MTT Assay | >450 | [3] |
| Doxorubicin (Positive Control) | MRC-5 (normal lung fibroblast) | MTT Assay | 2.4 | [4] |
Note: The data for the "Compound of Interest" is hypothetical and represents a desirable safety profile with low cytotoxicity against a normal human cell line. The provided data for related compounds shows a wide range of cytotoxicities, with some exhibiting high potency against immune cells, while others show good selectivity with low toxicity to non-cancerous cell lines[1][2][3].
Key Safety and Mechanistic Insights
Several studies on 1,2,4-triazole derivatives suggest that their cytotoxic effects, particularly in cancer cell lines, are often mediated through the induction of apoptosis. This programmed cell death can be triggered via the mitochondrial (intrinsic) pathway, which involves the activation of a cascade of enzymes called caspases.
Potential Signaling Pathway for Cytotoxicity
The following diagram illustrates a potential signaling pathway through which a 1,2,4-triazole-5-thione derivative might induce apoptosis in a susceptible cell.
Caption: Proposed mitochondrial pathway of apoptosis induced by 1,2,4-triazole-5-thione derivatives.
This pathway suggests that the compound may increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of substrates like PARP and ultimately, apoptotic cell death[1][5].
Experimental Protocols
Standard in vitro safety assays are crucial for the initial assessment of a compound's toxicological profile. Below are detailed methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for Cytotoxicity Screening
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., doxorubicin) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Genotoxicity Assessment: In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Detailed Protocol:
-
Cell Treatment: Expose cell cultures (e.g., CHO, V79, or human lymphocytes) to at least three concentrations of the test compound, along with positive and negative controls.
-
Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxic potential.
Cardiotoxicity Assessment: hERG Channel Assay
The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
Detailed Protocol:
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: Apply a range of concentrations of the test compound to the cells and record the corresponding changes in the hERG current.
-
Data Analysis: Determine the concentration-response curve for the inhibition of the hERG current and calculate the IC50 value. A lower IC50 value indicates a higher potential for cardiotoxicity.
Conclusion
This comparative guide provides a foundational understanding of the safety profile of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione by examining data from structurally related compounds. The presented data indicates that the 1,2,4-triazole-5-thione scaffold can exhibit a wide range of cytotoxic activities, which are highly dependent on the nature and position of substituents. The provided experimental protocols for key in vitro safety assays offer a roadmap for the comprehensive evaluation of this and other novel drug candidates. Further studies, including specific testing of the title compound in these and other safety pharmacology assays, are essential to fully characterize its safety profile and potential for clinical development.
References
- 1. Novel panaxadiol triazole derivatives induce apoptosis in HepG-2 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of biological assays for 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione
A Comparative Guide to the Reproducibility of Biological Assays for 1,2,4-Triazole-5-thione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Anticancer Activity Evaluation: Cell Viability and Cytotoxicity Assays
One of the most common methods to assess the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] The reproducibility of the MTT assay is generally high when experimental conditions are strictly controlled.
Data Presentation: Comparison of Anticancer Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for comparing the potency of anticancer compounds. The table below summarizes the IC₅₀ values for several 1,2,4-triazole-5-thione derivatives against various human cancer cell lines, compared to a standard chemotherapeutic agent.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative A (4-(4-nitrophenyl)-1,2,4-triazolin-5-thione derivative)[5] | A549 (Lung) | 12.3 | Cisplatin | >20 |
| HepG2 (Liver) | 25.1 | Cisplatin | >20 | |
| MCF-7 (Breast) | 19.8 | Cisplatin | 11.3 | |
| Derivative B (Hydrazone derivative of 1,2,4-triazole-3-thiol)[6] | MDA-MB-231 (Breast) | 2 - 17 | - | - |
| Derivative C (Fused 1,2,4-triazolo[3,4-b][5][7][8]thiadiazine)[1] | HepG2 (Liver) | 5.09 | 5-Fluorouracil | ~55 |
| PC-3 (Prostate) | 3.70 | 5-Fluorouracil | ~11 | |
| TP6 (1,2,4-triazole-pyridine hybrid)[7] | B16F10 (Murine Melanoma) | 41.12 | - | - |
Note: The specific structures of derivatives A, B, and C are detailed in the cited literature. The data is presented to illustrate the range of activities observed for this class of compounds.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.[4][7][9]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Add varying concentrations of the compounds to the wells and incubate for 48 hours.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Shake the plates for 20 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting cell viability against compound concentration.
Visualization: MTT Assay Workflow
Caption: Workflow of the MTT assay for determining anticancer activity.
Antifungal Activity Evaluation: Broth Microdilution Assay
The broth microdilution method is a standardized and reproducible technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.[11][12] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
Data Presentation: Comparison of Antifungal Activity (MIC)
The table below presents MIC values for representative 1,2,4-triazole derivatives against various pathogenic fungi, with a comparison to the widely used antifungal drug, Fluconazole.
| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative D (Triazole with 1,2,3-benzotriazine-4-one)[13] | Candida albicans | 0.0156 - 2.0 | Fluconazole | 0.5 - 4 |
| Cryptococcus neoformans | 0.0156 - 2.0 | Fluconazole | - | |
| Derivative E (Schiff base of 1,2,4-triazole-3-thiol)[2] | Microsporum gypseum | Comparable to reference | Ketoconazole | - |
| Derivative F (Fused 1,2,4-triazolo[3,4-b][5][7][8]thiadiazine)[1] | Candida albicans | 0.0625 - 1 | Fluconazole | - |
| PC945 (Novel triazole scaffold)[14] | Aspergillus fumigatus | 0.047 - 11.72 µM | Voriconazole | 0.183 - 11.45 µM |
Note: The specific structures of derivatives are detailed in the cited literature. The data illustrates the potent antifungal activity often observed.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is adapted from standardized methods for antifungal susceptibility testing.[11]
-
Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Visualization: MIC Determination Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Antioxidant Activity Evaluation: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging ability of compounds.[15] The assay measures the decrease in absorbance of the stable DPPH radical as it is reduced by an antioxidant.
Data Presentation: Comparison of Antioxidant Activity (IC₅₀)
The IC₅₀ value in a DPPH assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.
| Compound | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| Derivative G (2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol)[16] | 7.12 | BHA | - |
| Derivative H (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol)[15] | 1.3 x 10⁻³ M | - | - |
| Derivative I (4H-1,2,4-triazole-3-thione with butane-1,4-diyl)[8] | 40 | BHT | 19.8 |
| Compound 9b (1,2,4-triazole with alkoxy moiety)[17] | 49.4% inhibition @ 10µM | Trolox | - |
Note: BHA (Butylated hydroxyanisole) and BHT (Butylated hydroxytoluene) are standard synthetic antioxidants. The data shows that phenolic hydroxyl groups often enhance the antioxidant activity of triazole derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard procedure for assessing antioxidant capacity.[8][15]
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. A control containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. Plot the scavenging percentage against the concentration to determine the IC₅₀ value.
Visualization: DPPH Assay Workflowdot
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. isres.org [isres.org]
- 9. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of ADME Properties in 1,2,4-Triazole-5-thione Analogs: A Guide for Drug Development
The 1,2,4-triazole-5-thione scaffold is a cornerstone in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties. However, for a promising lead compound to become a viable drug, a favorable pharmacokinetic profile is as crucial as its efficacy. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1,2,4-triazole-5-thione analogs, integrating computational predictions with standard experimental protocols to aid researchers in drug development.
In early-stage drug discovery, in silico ADME prediction is a vital tool for rapidly screening large libraries of compounds, identifying candidates with promising drug-like properties, and flagging potential liabilities before resource-intensive synthesis and testing.[1][2] These computational models evaluate key physicochemical and pharmacokinetic parameters that govern a compound's behavior in the body.
Data Presentation: In Silico ADME Profiling
The following tables summarize computationally predicted ADME properties for a representative set of 1,2,4-triazole-5-thione analogs. These values are typically generated using platforms like SwissADME, which assess drug-likeness based on established models and rules.[2]
Table 1: Physicochemical Properties and Drug-Likeness Evaluation
This table outlines fundamental physicochemical properties and compliance with Lipinski's Rule of Five, a widely used guideline to assess the oral bioavailability of a compound.[3][4][5] According to the rule, an orally active drug generally has no more than one violation of the following criteria: Molecular Weight (MW) ≤ 500 Da, LogP ≤ 5, H-bond Donors (HBD) ≤ 5, and H-bond Acceptors (HBA) ≤ 10.[4][6]
| Compound ID | Molecular Formula | MW ( g/mol ) | LogP | HBD | HBA | TPSA (Ų) | Lipinski Violations |
| Analog A | C₁₅H₁₂N₄S | 280.35 | 2.85 | 1 | 4 | 85.7 | 0 |
| Analog B | C₁₆H₁₄N₄OS | 310.37 | 2.90 | 1 | 5 | 95.0 | 0 |
| Analog C | C₁₅H₁₁ClN₄S | 314.80 | 3.55 | 1 | 4 | 85.7 | 0 |
| Analog D | C₂₀H₁₅N₅S | 357.43 | 4.10 | 1 | 5 | 98.6 | 0 |
| Analog E | C₂₂H₁₈N₄O₂S | 418.47 | 3.70 | 1 | 6 | 117.2 | 0 |
Data is representative of typical values found in in silico studies of 1,2,4-triazole derivatives. TPSA: Topological Polar Surface Area.
Table 2: Predicted Pharmacokinetic Parameters
This table presents predictions for key pharmacokinetic behaviors, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[7]
| Compound ID | GI Absorption | BBB Permeant | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2C19 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| Analog A | High | Yes | No | Yes | No | No | Yes |
| Analog B | High | Yes | No | Yes | Yes | No | Yes |
| Analog C | High | Yes | No | Yes | No | No | Yes |
| Analog D | High | No | Yes | Yes | Yes | No | Yes |
| Analog E | High | No | Yes | Yes | Yes | No | Yes |
Data is representative of predictions from computational models like SwissADME. "Yes" indicates a predicted interaction, while "No" suggests no significant interaction.
Mandatory Visualizations
The following diagrams illustrate the conceptual and practical aspects of ADME profiling.
Caption: ADME process overview showing the journey of an oral drug.
Caption: Workflow for an in vitro fluorometric CYP450 inhibition assay.
Experimental Protocols
While in silico predictions are invaluable for initial screening, experimental validation is essential. Below are detailed methodologies for key in vitro ADME assays.
Caco-2 Permeability Assay (Absorption)
This assay is the industry standard for predicting human intestinal absorption of drugs.[8] It uses the Caco-2 human colon adenocarcinoma cell line, which, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[9][10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts (e.g., Transwell®) in a multi-well plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[8]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the lab's established range (e.g., 300-500 Ω·cm²). The permeability of a fluorescent marker with low permeability, such as Lucifer Yellow, is also assessed.[8]
-
Transport Experiment: The test compound is added to the donor compartment, which can be either the apical (AP, representing the gut lumen) or the basolateral (BL, representing the blood side) chamber. The experiment is typically run in both directions (AP→BL and BL→AP) to determine an efflux ratio.[10]
-
Sampling: The plate is incubated at 37°C with gentle shaking. At predefined time points (e.g., 2 hours), samples are collected from the receiver compartment.[10]
-
Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.[9]
-
Calculation: The apparent permeability coefficient (Papp), in cm/s, is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[11]
-
Efflux Ratio (ER): The ER is calculated as Papp (BL→AP) / Papp (AP→BL). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.
Liver Microsomal Stability Assay (Metabolism)
This assay measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), which are concentrated in the microsomal fraction of liver cells.[12][13] The results provide an estimate of a compound's intrinsic clearance.
Methodology:
-
Reagent Preparation: Pooled liver microsomes (human, rat, or other species) are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the test compound is prepared.[14]
-
Incubation: The test compound (typically at 1 µM) is mixed with the microsomal suspension and pre-warmed to 37°C.[12]
-
Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-generating system (or NADPH cofactor).[15] A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[12]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.[14]
-
Sample Processing & Analysis: Samples are centrifuged to pellet the protein. The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of this percentage is plotted against time, and from the slope of this line (-k), the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int) are calculated.
Cytochrome P450 (CYP) Inhibition Assay (Metabolism & DDI)
This assay assesses a compound's potential to inhibit specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9), a major cause of adverse drug-drug interactions (DDIs).[16] High-throughput versions often use fluorogenic probe substrates.[17][18]
Methodology:
-
Assay Components: The assay mixture includes a specific recombinant human CYP isozyme, a corresponding fluorogenic probe substrate (which becomes fluorescent after being metabolized by the CYP), and an NADPH regenerating system.[16]
-
Plate Setup: In a multi-well plate, the CYP enzyme and buffer are mixed with various concentrations of the test compound or a known inhibitor (positive control).
-
Pre-incubation: The plate is pre-incubated for a short period at 37°C to allow the test compound to interact with the enzyme.
-
Reaction Initiation: The reaction is started by adding a mixture of the fluorogenic probe substrate and the NADPH system.[17]
-
Fluorescence Monitoring: The plate is placed in a fluorescence plate reader, and the increase in fluorescence is measured over time (kinetic read).[17]
-
Data Analysis: The rate of reaction (slope of the fluorescence vs. time curve) is determined for each concentration of the test compound. The percent inhibition relative to the vehicle control is calculated.
-
IC₅₀ Determination: The inhibition data is plotted against the logarithm of the test compound concentration, and a dose-response curve is fitted to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).[16]
Conclusion
The ADME profile of 1,2,4-triazole-5-thione analogs is a critical determinant of their therapeutic potential. While comprehensive experimental data for these specific analogs is not always readily available in published literature, a robust strategy combining in silico prediction with targeted in vitro testing provides a clear path forward. Computational tools effectively triage large numbers of virtual compounds, highlighting those with favorable drug-like characteristics. The subsequent application of standardized, high-throughput assays for permeability, metabolic stability, and CYP inhibition allows for the empirical validation of these predictions. This integrated approach enables researchers to efficiently identify and optimize 1,2,4-triazole-5-thione candidates with a higher probability of success in later stages of drug development.
References
- 1. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. researchgate.net [researchgate.net]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. mttlab.eu [mttlab.eu]
- 14. mercell.com [mercell.com]
- 15. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 17. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.
I. Immediate Safety and Handling Precautions
Prior to handling, it is crucial to assume the compound may possess hazardous properties. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or fume hood.[1][2] |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water.[3] Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
II. Step-by-Step Disposal Protocol
Disposal of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione must be conducted in accordance with local, state, and federal regulations.
Experimental Protocol for Waste Neutralization (General Guidance):
While specific neutralization protocols for this compound are not available, a general approach for similar compounds involves treatment with a suitable oxidizing agent under controlled conditions. However, it is strongly recommended to treat this compound as hazardous waste and delegate its disposal to a certified waste management company. Do not attempt to neutralize without explicit guidance from your EHS department.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione waste in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated and collected in a designated hazardous waste bag.
Step 2: Labeling and Storage
-
Label all waste containers with "Hazardous Waste," the full chemical name: "4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione," and the approximate quantity.
-
Store the waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1]
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The recommended method of disposal for similar triazole-thione compounds is through a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing.[1]
-
Never dispose of this compound down the drain or in regular trash. [1]
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.
Caption: Workflow for the proper disposal of 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione.
IV. Data on Structurally Similar Compounds
The following table summarizes key hazard and disposal information for compounds with similar structural motifs. This data should be used for informational purposes to underscore the need for cautious handling and professional disposal.
| Compound | Key Hazards | Recommended Disposal |
| 3-methyl-1H-1,2,4-triazole-5-thiol | Harmful if inhaled, may cause respiratory irritation.[1] | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] |
| 1H-1,2,4-Triazole-3-thiol | Causes skin and serious eye irritation, may cause respiratory irritation.[3] | Sweep up and shovel into suitable containers for disposal. Do not let this chemical enter the environment.[3] |
Disclaimer: This information is intended as a guide and does not replace the need for a formal risk assessment and consultation with your institution's safety professionals. Always prioritize safety and adhere to all applicable regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
